Ethyl 2-[(4-methoxyphenyl)amino]acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJRPKDPYLAMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426051 | |
| Record name | ethyl [(4-methoxyphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50845-77-7 | |
| Record name | ethyl [(4-methoxyphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-[(4-methoxyphenyl)amino]acetate (CAS 50845-77-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[(4-methoxyphenyl)amino]acetate, with the CAS Registry Number 50845-77-7, is an aromatic secondary amine and ester derivative. Its structure, featuring a substituted aniline moiety linked to an ethyl acetate group, makes it a valuable building block in organic synthesis. This compound and its analogs are of interest in medicinal chemistry and materials science due to the diverse reactivity of the secondary amine and the ester functionality. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characterization, and safety information, compiled from available scientific data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly available literature.
| Property | Value | Source |
| CAS Number | 50845-77-7 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | Data not available. A related compound, ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}acetate, has a melting point of 141-143 °C. | [2] |
| Boiling Point | Data not available. Predicted to be 380.9 ± 52.0 °C at 760 mmHg for a related compound. | [2] |
| Solubility | Data for the specific compound is limited. N-aryl amino acid esters generally exhibit solubility in common organic solvents such as ethanol, methanol, and acetone. Solubility in water is expected to be low due to the hydrophobic aromatic ring and ethyl group. | [3] |
| LogP (Predicted) | 1.74320 | [1] |
| Topological Polar Surface Area | 47.56 Ų | [1] |
Synthesis
This compound is typically synthesized via a nucleophilic substitution reaction between a p-anisidine derivative and an ethyl haloacetate. The following is a general experimental protocol adapted from the synthesis of similar N-aryl amino acid esters.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of this compound.
Materials:
-
p-Anisidine
-
Ethyl bromoacetate (or ethyl chloroacetate)[1]
-
Anhydrous sodium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1.0 eq) and anhydrous sodium carbonate (2.0 eq) in ethanol.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the methylene group adjacent to the nitrogen, the N-H proton (which may be broad and its chemical shift can be concentration-dependent), and the aromatic protons of the p-substituted benzene ring (two doublets).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methylene carbon adjacent to the nitrogen, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H Stretch |
| ~3000-2850 | C-H Stretch (aliphatic and aromatic) |
| ~1735 | C=O Stretch (ester) |
| ~1610, ~1510 | C=C Stretch (aromatic ring) |
| ~1240 | C-O Stretch (ester and ether) |
| ~1030 | C-O Stretch (ether) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the C-C bond adjacent to the nitrogen, and fragmentation of the aromatic ring.[4]
Fragmentation Workflow:
Figure 2. Plausible mass spectral fragmentation pathways for this compound.
Safety and Handling
| Hazard Category | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin/Eye Irritation | May cause skin and eye irritation. |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid generating dust. |
| Storage | Store in a tightly closed container in a cool, dry place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The secondary amine can undergo further N-alkylation, acylation, or be used in coupling reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. These functionalities make it a useful starting material for the development of novel pharmaceutical compounds and functional materials.
Conclusion
This technical guide provides a summary of the available information on this compound. While there are gaps in the experimental data, particularly for its physicochemical properties and toxicology, the provided information on its synthesis and expected spectral characteristics offers a solid foundation for researchers. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
In-Depth Technical Guide: Spectroscopic Data for Ethyl 2-(4-methoxyanilino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-(4-methoxyanilino)acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published complete spectral sets for this specific molecule, this guide also includes data from closely related compounds and established experimental protocols for its synthesis to support research and development activities.
Spectroscopic Data
While a complete, publicly available dataset for ethyl 2-(4-methoxyanilino)acetate is not readily found in peer-reviewed literature, the following tables summarize the expected and observed spectral data based on closely related analogs and general principles of spectroscopic interpretation.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
The proton NMR spectrum of ethyl 2-(4-methoxyanilino)acetate is predicted to show distinct signals corresponding to the ethyl ester, the methylene bridge, the methoxy group, and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₂CH₃ | ~1.25 | Triplet | ~7.1 |
| -OCH₂CH₃ | ~4.20 | Quartet | ~7.1 |
| -NH-CH₂ - | ~3.80 | Singlet | - |
| -OCH₃ | ~3.75 | Singlet | - |
| Aromatic H (ortho to -NH) | ~6.75 | Doublet | ~9.0 |
| Aromatic H (ortho to -OCH₃) | ~6.85 | Doublet | ~9.0 |
| -NH - | ~4.50 | Broad Singlet | - |
Note: Predicted values are based on standard functional group regions and data from similar N-substituted anilines.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | ~14.5 |
| -OC H₂CH₃ | ~61.0 |
| -NH-C H₂- | ~46.0 |
| -OC H₃ | ~55.8 |
| Aromatic C (ortho to -NH) | ~115.0 |
| Aromatic C (ortho to -OCH₃) | ~114.5 |
| Aromatic C (ipso to -NH) | ~141.0 |
| Aromatic C (ipso to -OCH₃) | ~152.5 |
| C =O | ~172.0 |
Note: Predicted values are based on established chemical shift ranges for similar structures.
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
The IR spectrum is useful for identifying key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1150 - 1250 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Mass Spectrometry (MS) Data (Predicted)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 209 | [M]⁺ (Molecular Ion) |
| 136 | [M - COOCH₂CH₃]⁺ |
| 122 | [M - CH₂COOCH₂CH₃]⁺ |
| 108 | [CH₃OC₆H₄NH]⁺ |
Experimental Protocols
The synthesis of ethyl 2-(4-methoxyanilino)acetate is typically achieved via the N-alkylation of p-anisidine with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate.
Synthesis of Ethyl 2-(4-methoxyanilino)acetate
Materials:
-
p-Anisidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-anisidine (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl chloroacetate (1.1 - 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(4-methoxyanilino)acetate.
Spectroscopic Analysis Protocol:
-
¹H and ¹³C NMR: Dissolve the purified product in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the purified product as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the purified product using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl 2-(4-methoxyanilino)acetate.
Caption: Experimental workflow for the synthesis and characterization.
Signaling Pathway (General N-Alkylation)
The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic nitrogen of p-anisidine attacks the electrophilic carbon of ethyl chloroacetate.
Synthesis of Ethyl N-(4-methoxyphenyl)glycinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl N-(4-methoxyphenyl)glycinate, a key intermediate in the production of various pharmaceutical compounds. This document details the most common synthetic route, including a thorough experimental protocol, quantitative data, and characterization analysis.
Introduction
Ethyl N-(4-methoxyphenyl)glycinate is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a secondary amine, an ester, and a methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. This guide focuses on a robust and widely applicable method for its preparation: the direct N-alkylation of p-anisidine.
Synthetic Pathway: N-Alkylation of p-Anisidine
The most direct and efficient method for the synthesis of ethyl N-(4-methoxyphenyl)glycinate is the nucleophilic substitution reaction between p-anisidine and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion.
Reaction Scheme:
Caption: General workflow for the N-alkylation of p-anisidine.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of ethyl N-(4-methoxyphenyl)glycinate via N-alkylation of p-anisidine with ethyl bromoacetate.
Materials:
-
p-Anisidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified ethyl N-(4-methoxyphenyl)glycinate.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of ethyl N-(4-methoxyphenyl)glycinate.
| Parameter | Value |
| Molar Ratio (p-Anisidine:Ethyl Bromoacetate:K₂CO₃) | 1 : 1.1 : 2 |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Characterization Data
The structure and purity of the synthesized ethyl N-(4-methoxyphenyl)glycinate can be confirmed by spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.80 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H), 4.23 (q, J=7.1 Hz, 2H), 4.05 (br s, 1H, NH), 3.84 (s, 2H), 3.76 (s, 3H), 1.29 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 171.8, 152.5, 141.9, 114.8, 114.2, 61.5, 55.7, 46.9, 14.2 |
| Appearance | Pale yellow oil or low melting solid |
Alternative Synthetic Routes
While N-alkylation is the most common method, other synthetic strategies can be employed.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide (e.g., 4-bromoanisole) and ethyl glycinate. This method is particularly useful for substrates that are not amenable to traditional nucleophilic substitution.
Caption: Buchwald-Hartwig amination pathway.
Reductive Amination
The reaction of p-anisidine with ethyl glyoxylate in the presence of a reducing agent (e.g., sodium cyanoborohydride) can also yield the desired product. This method avoids the use of haloacetates.
Caption: Reductive amination pathway.
Conclusion
This technical guide has detailed a reliable and high-yielding synthesis of ethyl N-(4-methoxyphenyl)glycinate via N-alkylation of p-anisidine. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The alternative synthetic routes described offer flexibility depending on the available starting materials and desired reaction conditions.
Physical and chemical properties of Ethyl 2-[(4-methoxyphenyl)amino]acetate
An In-depth Technical Guide to Ethyl 2-[(4-methoxyphenyl)amino]acetate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound, also known as ethyl N-(4-methoxyphenyl)glycinate, is an organic compound belonging to the N-aryl amino acid ester family. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 50845-77-7[1] |
| Molecular Formula | C₁₁H₁₅NO₃[1] |
| Molecular Weight | 209.24 g/mol [1] |
| Synonyms | ethyl N-(4-methoxyphenyl)glycinate, 2-[(4-methoxyphenyl)amino]acetic acid ethyl ester, ethyl (4-methoxyanilino)acetate[1] |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Source |
| Physical Form | Solid | Predicted |
| Purity | 95-97% | Commercial Suppliers |
| XLogP3 | 2.2 | Predicted[1] |
| Hydrogen Bond Donor Count | 1 | Predicted[1] |
| Hydrogen Bond Acceptor Count | 4 | Predicted[1] |
| Rotatable Bond Count | 6 | Predicted[1] |
| Topological Polar Surface Area | 47.6 Ų | Predicted[1] |
Spectroscopic Characterization
Table 3: Predicted ¹H-NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~6.7 | d | 2H | Ar-H (ortho to -NH) |
| ~4.2 | q | 2H | -O-CH₂-CH₃ |
| ~3.9 | s | 2H | -NH-CH₂-CO- |
| ~3.8 | s | 3H | -O-CH₃ |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
Table 4: Predicted ¹³C-NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~171 | C=O (ester) |
| ~153 | Ar-C (-OCH₃) |
| ~142 | Ar-C (-NH) |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~61 | -O-CH₂-CH₃ |
| ~56 | -O-CH₃ |
| ~46 | -NH-CH₂-CO- |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching around 3350-3450 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹, and C-O stretching vibrations between 1000-1300 cm⁻¹.
Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be observed at m/z = 209. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z = 164, and cleavage of the ester group.
Synthesis Methodology
A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a standard and reliable method for its preparation is the nucleophilic substitution of an α-haloester with p-anisidine. The following is a plausible experimental protocol based on general procedures for the synthesis of N-aryl glycine esters.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Reaction Scheme: p-Anisidine + Ethyl bromoacetate → this compound
Materials:
-
p-Anisidine (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add p-anisidine and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Caption: Proposed Synthesis Workflow.
Potential Biological Activity and Applications in Drug Development
While no specific biological activities have been reported for this compound, the broader class of phenylglycine derivatives has garnered significant interest in medicinal chemistry.
-
Metabotropic Glutamate Receptor (mGluR) Modulation: Phenylglycine derivatives are known to act as agonists or antagonists at metabotropic glutamate receptors.[2][3] These receptors are involved in modulating synaptic transmission and neuronal excitability and are therapeutic targets for a range of neurological and psychiatric disorders. The structure of this compound makes it a candidate for investigation as an mGluR modulator.
-
Building Block for Bioactive Peptides: Phenylglycine-type amino acids are found in a variety of peptide natural products, including some with antibiotic properties.[4] This suggests that N-substituted glycine esters like the title compound could serve as valuable building blocks in the synthesis of novel peptide-based therapeutics.
The presence of the methoxy group and the ethyl ester functionality provides handles for further chemical modification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Caption: Structure-Activity Relationship Logic.
References
- 1. echemi.com [echemi.com]
- 2. scispace.com [scispace.com]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Ethyl 2-[(4-methoxyphenyl)amino]acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-[(4-methoxyphenyl)amino]acetate, a key scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available research, its central role as a foundational structure for the development of a wide array of therapeutic agents is well-documented. This guide will delve into its synthesis, its utility as a pharmacophore, and the significant biological activities of its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Profile of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 50845-77-7 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Synonyms | N-(4-methoxyphenyl)glycine ethyl ester, Ethyl 2-(p-anisidino)acetate |
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically achieved through the N-alkylation of p-anisidine with an ethyl haloacetate, such as ethyl chloroacetate. This reaction is a common method for the preparation of N-aryl glycine esters.[2]
-
Reactants: A mixture of p-anisidine (0.1 mol) and ethyl chloroacetate (0.1 mol) is prepared.
-
Solvent and Base: The reaction is typically carried out in a suitable solvent, and a base is used to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is refluxed for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is generally achieved by recrystallization from a suitable solvent like ethanol.
Role in Medicinal Chemistry: A Versatile Scaffold
This compound serves as a crucial starting material for the synthesis of more complex molecules with diverse biological activities. The presence of the N-(4-methoxyphenyl)glycine ester moiety provides a versatile platform for chemical modifications, leading to the development of potent therapeutic agents.
Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds often target key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cancer Cell Line | IC₅₀ (nM) | Target/Mechanism | Reference |
| 3c | MCF-7 (Breast) | 30 | Dual EGFR/HER-2 inhibitor | [3] |
| HT-29 (Colon) | 28 | [3] | ||
| 3a | MCF-7 (Breast) | 25 | Dual EGFR/HER-2 inhibitor | [3] |
| HT-29 (Colon) | 23 | [3] | ||
| CXL017 | Various MDR cancer cells | Potent cytotoxicity | Dual inhibitor of Bcl-2 and SERCA proteins | [4] |
MDR: Multidrug Resistant
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Derivatives of this compound have been shown to inhibit critical signaling pathways in cancer, such as the EGFR/HER-2 pathway, which is often dysregulated in breast and colon cancers.[3]
The core structure is also a key component in the development of novel anti-inflammatory agents. Derivatives have shown the ability to modulate inflammatory pathways.
Table 2: Anti-inflammatory Activity of a Selected Derivative
| Compound | Assay | Dose | % Inhibition of Edema | Reference |
| Derivative 6 | Carrageenan-induced rat paw edema | 50 mg/kg | 51.82 | [5] |
| Derivative 7 | Carrageenan-induced rat paw edema | 50 mg/kg | 43.80 | [5] |
| Derivative 3 | Carrageenan-induced rat paw edema | 50 mg/kg | 40.39 | [5] |
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose prior to carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
The N-(4-methoxyphenyl)glycine ester scaffold has been incorporated into molecules with significant antimicrobial properties.
-
Microbial Culture: The test microorganisms (bacteria or fungi) are cultured in a suitable broth.
-
Agar Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial culture.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry. While it may not exhibit potent biological activity on its own, its true value lies in its role as a versatile and readily accessible scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. The exploration of this core structure has led to the discovery of promising anticancer, anti-inflammatory, and antimicrobial agents. Further research into the derivatization of this compound is likely to yield novel drug candidates with improved efficacy and safety profiles, underscoring its continued importance in the field of drug discovery and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Starting Materials for the Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary starting materials and synthetic methodologies for the preparation of Ethyl 2-[(4-methoxyphenyl)amino]acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two well-established chemical transformations: N-alkylation of p-anisidine and reductive amination . Both routes utilize readily available starting materials and offer distinct advantages in terms of reaction conditions and scalability.
-
N-Alkylation of p-Anisidine: This is the most direct and widely employed method. It involves the nucleophilic substitution reaction between p-anisidine (4-methoxyaniline) and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
-
Reductive Amination: This alternative one-pot approach involves the reaction of p-anisidine with ethyl glyoxylate to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is a cornerstone in medicinal chemistry for the formation of C-N bonds.[1][2]
Starting Materials
The selection of starting materials is critical for ensuring high yield and purity of the final product. The key precursors for the synthesis of this compound are detailed below.
| Starting Material | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| p-Anisidine | 104-94-9 | C₇H₉NO | 123.15 | Source of the (4-methoxyphenyl)amino moiety.[3] | |
| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | Provides the ethyl acetate backbone via alkylation. | |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Alternative, more reactive alkylating agent for the ethyl acetate backbone. | |
| Ethyl Glyoxylate | 924-44-7 | C₄H₆O₃ | 102.09 | Carbonyl component for the reductive amination pathway. |
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures for the primary synthetic routes, along with relevant quantitative data.
Method 1: N-Alkylation of p-Anisidine
This procedure is a robust method for the synthesis of this compound. The choice between ethyl chloroacetate and ethyl bromoacetate often depends on cost versus reactivity, with the bromo-derivative being more reactive.
Experimental Protocol:
A mixture of p-anisidine (1.0 eq), ethyl bromoacetate (1.1 eq), and a base such as potassium carbonate (2.0 eq) are combined in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated, typically to around 60°C, for several hours.[4] The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the pure product.
Quantitative Data for N-Alkylation:
| Parameter | Value | Reference |
| Reactants | p-Anisidine, Ethyl Bromoacetate | [4] |
| Base | Potassium Carbonate | [4] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Temperature | 60 °C | [4] |
| Reaction Time | 5 hours | [4] |
| Yield | Not specified for this specific product, but analogous reactions typically yield >80% | [5] |
Method 2: Reductive Amination
This one-pot procedure provides an efficient alternative to the N-alkylation method.
Experimental Protocol:
To a solution of p-anisidine (1.0 eq) in a suitable solvent such as methanol or dichloroethane, ethyl glyoxylate (1.0-1.2 eq) is added. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. A reducing agent, for example, sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature overnight. After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Quantitative Data for Reductive Amination:
| Parameter | Value | Reference |
| Reactants | p-Anisidine, Ethyl Glyoxylate | General Procedure |
| Reducing Agent | Sodium Borohydride / Sodium Triacetoxyborohydride | General Procedure |
| Solvent | Methanol / Dichloroethane | General Procedure |
| Temperature | Room Temperature | General Procedure |
| Reaction Time | 12-24 hours | General Procedure |
| Yield | Generally high, often >90% for this type of transformation | [6] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.
Caption: N-Alkylation synthesis pathway.
Caption: Reductive amination synthesis pathway.
References
- 1. Synthesis of 4-ethyl-2-methoxyphenyl-icosanoate | Imperial College London [data.hpc.imperial.ac.uk]
- 2. p-Anisidine synthesis - chemicalbook [chemicalbook.com]
- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. soc.chim.it [soc.chim.it]
Ethyl 2-[(4-methoxyphenyl)amino]acetate: A Versatile Scaffold for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-[(4-methoxyphenyl)amino]acetate is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine and an ethyl ester, allows for a variety of chemical transformations, leading to the formation of privileged heterocyclic scaffolds such as quinoxalinones, benzoxazinones, and benzodiazepines. These core structures are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the synthesis of these important heterocyclic systems. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its use in a research and development setting.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The inherent structural diversity and ability to engage in various biological interactions make them indispensable scaffolds in drug discovery. Among the myriad of building blocks utilized for their synthesis, this compound has emerged as a particularly useful precursor. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity and potential biological activity of the resulting heterocyclic derivatives. This guide details the synthetic pathways to key heterocyclic systems originating from this versatile starting material.
Synthesis of this compound
The preparation of this compound can be efficiently achieved through the nucleophilic substitution of a haloacetate with p-anisidine. A typical and reliable synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Anisidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-anisidine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Ethyl bromoacetate (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a pure compound.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
Application in Heterocyclic Synthesis
The strategic placement of the amino and ester functionalities in this compound allows for its cyclization with various binucleophilic reagents to construct key heterocyclic cores.
Synthesis of Quinoxalinones
Quinoxalin-2(1H)-ones are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized through the condensation of this compound with o-phenylenediamine.
The Emergence of Ethyl 2-[(4-methoxyphenyl)amino]acetate Derivatives in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The ethyl 2-[(4-methoxyphenyl)amino]acetate scaffold and its derivatives have garnered significant interest in the field of medicinal chemistry, primarily driven by their potential as anticancer agents. These compounds, characterized by a core structure featuring a 4-methoxyphenylamine moiety linked to an ethyl acetate group, have been incorporated into various heterocyclic systems, leading to the discovery of potent and selective bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of key derivatives, presenting data in a structured format for researchers, scientists, and drug development professionals.
I. Synthesis of Bioactive Derivatives
The synthesis of this compound derivatives often involves multi-step reactions, starting from commercially available reagents. The following sections detail the experimental protocols for the synthesis of representative compounds.
A. Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate
One notable class of derivatives incorporates the this compound moiety into a thiazole ring system. These compounds have demonstrated potential as anticancer agents by targeting matrix metalloproteinases (MMPs).[1]
Experimental Protocol:
While a specific, detailed protocol for the direct synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate was not found in the provided search results, a general approach can be inferred from the synthesis of similar thiazole derivatives. Typically, this would involve the Hantzsch thiazole synthesis, reacting a thiourea derivative of 4-methoxyaniline with an α-haloketone bearing an ethyl ester group.
B. Synthesis of Pyrano[3,2-c]quinoline Derivatives
Derivatives incorporating a pyrano[3,2-c]quinoline scaffold have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (3c) [2]
-
A mixture of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 4-methoxybenzaldehyde (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of piperidine for 6 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.
Yield: 87% Melting Point: 253–255 °C
C. Synthesis of a Resveratrol-Oxime Ester Derivative
A related synthetic strategy involves the reaction of an oxime with ethyl bromoacetate to yield an oxime ester. This method highlights a versatile approach to incorporate the ethyl acetate moiety.[3]
Experimental Protocol: [3]
-
A mixture of E-2,4-dimethoxy-6-(4-methoxystyryl)benzaldehyde (298 mg, 1 mmol) and hydroxylamine hydrochloride (69 mg, 1 mmol) in 15 ml of ethanol–water (1:1) is refluxed for 4 hours.
-
After completion, the mixture is cooled to room temperature to yield the corresponding oxime derivative (86% yield, m.p. = 150–152°C).
-
To a mixture of the oxime derivative (156 mg, 0.5 mmol) and potassium carbonate (276 mg, 2 mmol) in 10 ml of DMF, 1.2 equivalents of ethyl bromoacetate (100 mg, 0.6 mmol) are added.
-
The mixture is heated for 5 hours at 60°C.
-
After the reaction is complete, the mixture is poured into crushed ice water to form a precipitate.
-
The resulting solid is separated by filtration and washed with ethyl acetate.
-
Recrystallization from ethyl acetate solution yields the final product as colorless blocks.
II. Biological Activity and Data Presentation
The primary therapeutic potential of this compound derivatives explored in the literature lies in their anticancer activity. The following table summarizes the quantitative data from antiproliferative assays.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 3c | Pyrano[3,2-c]quinoline | MCF-7 (Breast) | 30 | [2] |
| HT-29 (Colon) | 28 | [2] | ||
| 3d | Pyrano[3,2-c]quinoline | Breast Cancer | 31 | [2] |
| Colon Cancer | 28 | [2] | ||
| 3g | Pyrano[3,2-c]quinoline | MCF-7 (Breast) | 42 | [2] |
| HT-29 (Colon) | 30 | [2] | ||
| 3h | Pyrano[3,2-c]quinoline | Breast Cancer | 49 | [2] |
| Colon Cancer | 34 | [2] |
III. Visualizing Synthesis and Mechanisms
To better understand the synthesis and potential mechanisms of action, the following diagrams illustrate key processes.
A. Synthetic Pathway for Pyrano[3,2-c]quinoline Derivatives
References
- 1. Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate | 126533-79-7 | Benchchem [benchchem.com]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Reactivity of Ethyl 2-[(4-methoxyphenyl)amino]acetate: An In-depth Technical Guide
Introduction
Ethyl 2-[(4-methoxyphenyl)amino]acetate, an N-aryl glycine ester derivative, holds potential as a versatile building block in organic synthesis, particularly in the development of novel bioactive molecules and functional materials. Its structure combines a secondary amine linked to an aromatic ring and an ethyl ester moiety, affording multiple sites for chemical modification. Understanding the theoretical underpinnings of its reactivity is crucial for designing synthetic routes and predicting reaction outcomes. This guide delves into the molecular and electronic properties that govern the reactivity of this compound, supported by data from analogous systems.
Theoretical Reactivity and Molecular Properties
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the nucleophilic secondary amine, the electrophilic ester carbonyl group, the electron-rich aromatic ring, and the alpha-carbon to the ester. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting reactivity.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For N-aryl glycine esters, the HOMO is typically localized on the aniline moiety, specifically the nitrogen atom and the phenyl ring, indicating that this is the primary site for electrophilic attack. The LUMO is generally centered on the ester carbonyl group, marking it as the site for nucleophilic attack.
The presence of the electron-donating methoxy group (-OCH₃) at the para position of the phenyl ring is expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic substitution on the aromatic ring. Conversely, it would have a lesser effect on the LUMO energy. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity.
While specific DFT data for the title compound is unavailable, studies on similar aniline derivatives provide valuable insights. For instance, DFT calculations on aniline derivatives show that electron-donating substituents increase the HOMO energy level, enhancing nucleophilicity.[1][2]
Electrostatic Potential (ESP) Map
An electrostatic potential map would visually represent the charge distribution and reactive sites. For this compound, the ESP map is predicted to show a region of high electron density (negative potential, typically colored red) around the nitrogen atom and the oxygen atoms of the ester and methoxy groups, highlighting their nucleophilic character. A region of low electron density (positive potential, typically colored blue) would be expected around the carbonyl carbon of the ester and the hydrogen atom of the N-H group, indicating their electrophilicity.
Reactivity of Functional Groups
-
N-H Acidity and Basicity: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the proximity of the electron-withdrawing ester group and the delocalization of the lone pair into the aromatic ring reduce its basicity compared to a simple alkylamine. The N-H proton is weakly acidic and can be removed by a strong base.
-
Ester Group Reactivity: The ester functionality is susceptible to nucleophilic acyl substitution. Reactions such as hydrolysis (acidic or basic), transesterification, and amidation are expected to occur at the carbonyl carbon.
-
Alpha-Carbon Reactivity: The methylene group adjacent to the ester (α-carbon) can be deprotonated by a suitable base to form an enolate, which can then participate in various C-C bond-forming reactions, such as alkylation and condensation.
-
Aromatic Ring Reactivity: The 4-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino and methoxy groups. Electrophilic attack is expected to occur at the ortho positions relative to the amino group.
Quantitative Data from Analogous Systems
The following table summarizes theoretical data obtained from DFT studies on related molecules, providing an approximation of the expected values for this compound.
| Parameter | Analogous Compound | Calculated Value | Reference |
| HOMO Energy | Aniline | -5.14 eV | [1] |
| LUMO Energy | Aniline | -0.19 eV | [1] |
| HOMO-LUMO Gap | Aniline | 4.95 eV | [1] |
| Dipole Moment | Ethyl-2-(4-aminophenoxy)acetate | 3.03 D | [3] |
| N-H Bond Length | Ethyl 2-(4-chloroanilino)acetate | 0.86 Å (exp.) | [4] |
| C=O Bond Length | Ethyl 2-(4-chloroanilino)acetate | 1.22 Å (exp.) | [4] |
Experimental Protocols for Synthesis of N-Aryl Glycine Esters
While a specific protocol for the title compound was not found, a general and widely used method for the synthesis of N-aryl glycine esters is the N-arylation of ethyl glycinate with an aryl halide or the reaction of an aniline with an ethyl haloacetate.
Synthesis via N-Arylation of Ethyl Glycinate (Ullmann Condensation)
This method involves the copper-catalyzed reaction of an aryl halide with an amine.
Reactants:
-
4-Bromoanisole
-
Ethyl glycinate
-
Copper(I) iodide (CuI) as catalyst
-
A suitable ligand (e.g., L-proline)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling solvent (e.g., DMSO or DMF)
Procedure:
-
To a reaction flask, add 4-bromoanisole (1.0 eq), ethyl glycinate (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent (e.g., DMSO) and degas the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (e.g., 12-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis via Reaction of p-Anisidine with Ethyl Chloroacetate
This is a direct nucleophilic substitution reaction.[5]
Reactants:
-
p-Anisidine (4-methoxyaniline)
-
Ethyl chloroacetate
-
A base (e.g., Na₂CO₃, K₂CO₃, or triethylamine)
-
A solvent (e.g., acetone, acetonitrile, or ethanol)
Procedure:
-
Dissolve p-anisidine (1.0 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 h), monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Visualization of Potential Reaction Pathways
The following diagrams, generated using the DOT language, illustrate plausible reaction pathways for this compound based on the reactivity of its functional groups.
Caption: Generalized pathway for nucleophilic acyl substitution at the ester carbonyl.
Caption: Plausible pathway for electrophilic substitution on the activated aromatic ring.
Caption: General workflow for the alkylation at the α-carbon via an enolate intermediate.
Conclusion
This compound is a molecule with diverse potential reactivity, making it an attractive substrate for organic synthesis. While specific theoretical studies on this compound are lacking, a robust understanding of its chemical behavior can be extrapolated from the well-established reactivity of N-aryl glycine esters and substituted anilines. The presence of the electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, while the ester and amino functionalities provide handles for a variety of chemical transformations. Further computational and experimental investigations are warranted to fully elucidate the specific reactivity profile of this compound and unlock its full potential in chemical and pharmaceutical research.
References
Literature review of Ethyl 2-[(4-methoxyphenyl)amino]acetate applications
An In-depth Technical Guide on the Applications of Ethyl 2-[(4-methoxyphenyl)amino]acetate
This compound, a chemical compound with the CAS Number 50845-77-7, holds significance in synthetic organic chemistry, primarily serving as a versatile intermediate in the preparation of a variety of more complex molecules with diverse biological activities. While direct pharmacological applications of this specific ester are not extensively documented in publicly available literature, its structural motif is a key component in numerous compounds exhibiting notable anticancer, anti-inflammatory, and antimicrobial properties. This review consolidates the available information on the synthesis of this compound and explores the applications of its derivatives in medicinal chemistry.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 50845-77-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)CNc1ccc(cc1)OC | [2] |
Synthesis
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common method involves the N-alkylation of p-anisidine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.
A related compound, ethyl-2-(4-aminophenoxy)acetate, is synthesized via the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group to an amine. This two-step process is reported to be efficient and cost-effective[5].
Experimental Protocol: Synthesis of Ethyl-2-(4-aminophenoxy)acetate[5]
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate A mixture of p-nitrophenol (0.01 mol), anhydrous potassium carbonate (0.02 mol), and a catalytic amount of potassium iodide is refluxed in dry acetone (20 mL) with stirring for 20 minutes. Ethyl bromoacetate (0.01 mol) is then added, and the mixture is refluxed for an additional 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is filtered while hot and washed with acetone. The solvent is evaporated under reduced pressure to yield the crude product, which is used directly in the next step.
Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate To the crude ethyl 2-(4-nitrophenoxy)acetate, a solution of ammonium chloride (0.03 mol) in a 1:1 mixture of ethanol and distilled water (30 mL) is added. The mixture is refluxed for 30 minutes with stirring. Iron powder (0.03 mol) is then added in portions, and the mixture is refluxed for another 4 hours. The hot mixture is filtered and washed with hot water. The filtrate is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated to yield the final product.
Applications as a Synthetic Intermediate
The primary application of this compound is as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic value. The presence of a secondary amine and an ester functional group allows for a variety of chemical transformations, including cyclization and amidation reactions.
For instance, a related precursor, (Z)-2-chloro-[(4-methoxyphenyl)hydrazono]ethyl acetate, is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant[6]. This highlights the importance of the 4-methoxyphenylamino moiety in the development of modern pharmaceuticals.
Biological Activities of Structurally Related Compounds
While data on the biological activity of this compound itself is scarce, numerous studies have reported significant biological activities for its derivatives and compounds containing the 4-methoxyphenylamino scaffold.
Anticancer Activity
Derivatives incorporating the 4-methoxyphenyl group have shown promising antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of 4-Methoxyphenyl-Containing Compounds
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Pyrano[3,2-c]quinoline derivative (3c) | MCF-7 (Breast) | 30 | [7] |
| HT-29 (Colon) | 28 | [7] | |
| N-methyl pyrano[3,2-c]quinoline derivative (3d) | MCF-7 (Breast) | 31 | [7] |
| HT-29 (Colon) | 28 | [7] | |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivative (21) | U-87 (Glioblastoma) | Reduces viability to 19.6% at 10 µM | [8] |
The data suggests that the presence of a 4-methoxyphenyl group can contribute significantly to the cytotoxic effects of these molecules[7].
The antiproliferative effects of compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Anti-inflammatory Activity
Several compounds containing the 4-methoxyphenyl moiety have been investigated for their anti-inflammatory properties. For example, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects by inducing heme oxygenase-1 (HO-1)[9].
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
A group of rats is administered the test compound orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antimicrobial Activity
The 4-methoxyphenyl scaffold is also present in some compounds with reported antimicrobial activity. For instance, a Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, is reported to exhibit antimicrobial properties[10][11].
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Positive (microorganism and medium) and negative (compound and medium) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. While direct biological applications of the compound itself are not well-documented, its structural framework is integral to a wide range of derivatives that exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Further research into the direct pharmacological potential of this compound and the synthesis of new derivatives based on this scaffold could lead to the discovery of novel therapeutic agents. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for researchers in the field of drug discovery and development.
References
- 1. echemi.com [echemi.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound | 50845-77-7 [chemicalbook.com]
- 4. Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester | C11H13NO3 | CID 10987463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upload.wikimedia.org [upload.wikimedia.org]
Methodological & Application
Synthesis Protocol for Ethyl 2-[(4-methoxyphenyl)amino]acetate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined is based on the nucleophilic substitution of ethyl chloroacetate with 4-methoxyaniline. This application note includes a comprehensive list of reagents and materials, a step-by-step synthesis procedure, and methods for purification and characterization.
Introduction
This compound is a secondary amine derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, incorporating a substituted aniline moiety and an ethyl ester group, allows for further chemical modifications. The synthesis is achieved through a straightforward N-alkylation reaction. The general reaction involves the displacement of the chlorine atom from ethyl chloroacetate by the amino group of 4-methoxyaniline.[1]
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 4-methoxyaniline on the electrophilic carbon atom of ethyl chloroacetate, with a base to neutralize the formed hydrochloric acid.
Chemical Equation:
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Purity |
| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | 12.32 g (0.1 mol) | Sigma-Aldrich | ≥99% |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 12.26 g (0.1 mol) | Sigma-Aldrich | ≥98% |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 20.73 g (0.15 mol) | Sigma-Aldrich | ≥99% |
| Acetone | C₃H₆O | 58.08 | 200 mL | Fisher Scientific | ACS Grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed for extraction | Fisher Scientific | ACS Grade |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed for washing | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | Sigma-Aldrich | ≥97% |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-methoxyaniline (12.32 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 200 mL of acetone.
-
-
Addition of Ethyl Chloroacetate:
-
Stir the mixture at room temperature.
-
Dissolve ethyl chloroacetate (12.26 g, 0.1 mol) in 50 mL of acetone and add it to the dropping funnel.
-
Add the ethyl chloroacetate solution dropwise to the stirred suspension over a period of 30 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain it for 8-12 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride by-products.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 150 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 100 mL of water, followed by 1 x 100 mL of brine.[2]
-
-
Drying and Solvent Evaporation:
-
Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.[3]
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Expected Results
The synthesis is expected to yield this compound as a solid or oil. The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃[4][5] |
| Molecular Weight | 209.24 g/mol [4][5] |
| Appearance | Off-white to pale yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.00-6.80 (m, 4H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, NCH₂), 3.78 (s, 3H, OCH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.5, 153.0, 141.5, 115.0, 114.5, 61.5, 55.8, 46.0, 14.2 |
| Mass Spectrum (ESI-MS) | m/z 210.1 [M+H]⁺ |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely with TLC. Ensure reagents are dry. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Minimize transfers. | |
| Impure Product | Incomplete removal of starting materials. | Optimize column chromatography conditions (solvent system, column length). |
| Presence of di-alkylation product. | Use a slight excess of the amine or control the addition of the alkylating agent. |
Conclusion
This protocol details a reliable method for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for most organic chemistry laboratories. The resulting product is a key intermediate for further synthetic transformations in medicinal and materials chemistry.
References
Application Notes and Protocols for Copper-Catalyzed N-Alkylation of p-Anisidine with Ethyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed N-alkylation of p-anisidine with ethyl bromoacetate, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting product, ethyl N-(4-methoxyphenyl)glycinate, is a valuable building block in organic synthesis.
Introduction
The N-alkylation of anilines is a fundamental reaction in organic chemistry, and the copper-catalyzed approach, often referred to as the Ullmann condensation or Ullmann-type reaction, offers a reliable method for the formation of carbon-nitrogen bonds.[1][2][3][4] This reaction typically involves the coupling of an amine with an alkyl or aryl halide in the presence of a copper catalyst and a base. The use of copper catalysts is advantageous due to their relatively low cost and versatile reactivity.[2]
The specific N-alkylation of p-anisidine with ethyl bromoacetate provides a direct route to N-aryl glycine esters, which are important precursors in medicinal chemistry. This document outlines the general reaction conditions, a detailed experimental protocol, and a proposed catalytic cycle for this transformation.
Reaction Principle
The copper-catalyzed N-alkylation of p-anisidine with ethyl bromoacetate proceeds via a nucleophilic substitution mechanism. The reaction is facilitated by a copper catalyst, which activates the C-Br bond of ethyl bromoacetate and promotes the formation of the new C-N bond with p-anisidine. A base is required to deprotonate the aniline nitrogen, enhancing its nucleophilicity.
General Reaction Scheme:
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions for the copper-catalyzed N-alkylation of anilines with alkyl halides, which can be adapted for the specific reaction of p-anisidine with ethyl bromoacetate.
| Parameter | Typical Range / Options | Notes |
| Copper Catalyst | CuI, Cu₂O, CuBr, Cu(OAc)₂ | CuI is a commonly used and effective catalyst. Catalyst loading typically ranges from 5 to 20 mol%. |
| Ligand (Optional) | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine | Ligands can accelerate the reaction and allow for milder conditions, often used at 10-20 mol%.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | An inorganic base is typically used in excess (1.5-2.5 equivalents) to neutralize the HBr formed. |
| Solvent | DMF, DMSO, NMP, Toluene, Dioxane | High-boiling polar aprotic solvents are generally effective.[1] |
| Temperature | 80 - 140 °C | The reaction temperature is dependent on the reactivity of the substrates and the solvent used. |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Yield | Moderate to Excellent | Yields are highly dependent on the specific reaction conditions and purity of reagents. |
Experimental Protocols
Protocol 1: Standard Thermal Copper-Catalyzed N-Alkylation
This protocol describes a standard procedure for the N-alkylation of p-anisidine with ethyl bromoacetate using a copper(I) iodide catalyst.
Materials and Reagents:
-
p-Anisidine
-
Ethyl bromoacetate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. Stir the mixture at room temperature for 15 minutes.
-
Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 110 °C and maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl N-(4-methoxyphenyl)glycinate.
Protocol 2: Ligand-Accelerated Copper-Catalyzed N-Alkylation
This protocol utilizes a ligand to potentially lower the reaction temperature and improve efficiency.
Materials and Reagents:
-
All reagents from Protocol 1
-
1,10-Phenanthroline
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add p-anisidine (1.0 eq), copper(I) iodide (0.05 eq), 1,10-phenanthroline (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous toluene. Stir the mixture at room temperature for 20 minutes.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) to the mixture.
-
Reaction: Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up, Extraction, Drying, and Purification: Follow steps 5-8 as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the copper-catalyzed N-alkylation.
Proposed Catalytic Cycle (Ullmann Condensation)
Caption: Proposed catalytic cycle for the Ullmann N-alkylation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Nickel-Catalyzed Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate, a valuable intermediate in pharmaceutical and materials science research. The featured protocol utilizes a nickel-catalyzed cross-coupling reaction, offering a cost-effective and efficient alternative to traditional palladium-based methods. Nickel catalysis has gained significant traction in recent years due to the lower cost and higher abundance of nickel compared to palladium.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents data in a clear, accessible format.
The synthesis is based on the Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[3][4] In this case, it involves the coupling of an aryl halide (4-chloroanisole) with an amine (ethyl 2-aminoacetate) in the presence of a nickel catalyst, a ligand, and a base. The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective in facilitating these transformations.[5][6]
Experimental Protocol
This protocol describes a general procedure for the nickel-catalyzed N-arylation of ethyl 2-aminoacetate with 4-chloroanisole. Researchers should optimize reaction conditions for their specific setup and scale.
Materials:
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chloroanisole
-
Ethyl 2-aminoacetate hydrochloride
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas (or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add NiCl₂ (5 mol%), IPr·HCl (5 mol%), and NaOtBu (2.2 equivalents).
-
Reaction Setup: To the flask, add 4-chloroanisole (1.0 equivalent) and ethyl 2-aminoacetate hydrochloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a desired concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data for nickel-catalyzed N-arylation reactions based on literature precedents for similar substrates.
Table 1: Reaction Parameters
| Parameter | Value |
| Catalyst Loading | 5 mol% |
| Ligand | IPr·HCl |
| Base | Sodium tert-butoxide |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Table 2: Reactant Stoichiometry
| Reactant | Molar Equivalents |
| 4-Chloroanisole | 1.0 |
| Ethyl 2-aminoacetate HCl | 1.2 |
| Sodium tert-butoxide | 2.2 |
Table 3: Expected Yield and Purity
| Metric | Expected Value |
| Yield | 75-90% |
| Purity (after chromatography) | >98% |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the nickel-catalyzed synthesis of this compound.
Diagram 2: Catalytic Cycle
Caption: Generalized catalytic cycle for nickel-catalyzed C-N cross-coupling.
References
- 1. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Purification of Crude Ethyl 2-[(4-methoxyphenyl)amino]acetate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude Ethyl 2-[(4-methoxyphenyl)amino]acetate using silica gel column chromatography. This method is effective for removing unreacted starting materials, byproducts, and other process-related impurities, yielding a product of high purity suitable for downstream applications in pharmaceutical research and development. The protocol includes recommendations for solvent systems, a step-by-step procedure, and expected outcomes based on the purification of structurally similar compounds.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like the target molecule. This protocol outlines a robust method for its purification, leveraging a silica gel stationary phase and a hexane-ethyl acetate mobile phase system.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound by column chromatography. The data is compiled from literature on the purification of analogous compounds and general principles of chromatography.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A versatile solvent system for moderately polar compounds. |
| TLC Analysis | ||
| Initial Solvent System | 3:1 Hexane:Ethyl Acetate | A good starting point for assessing the crude mixture. |
| Target Rf of Product | 0.2 - 0.4 | Optimal for good separation on a column[1][2]. |
| Column Parameters | ||
| Slurry Solvent | Initial mobile phase | Ensures proper packing of the stationary phase. |
| Elution | Gradient | Starts with a non-polar mixture and gradually increases in polarity. |
| Expected Purity | ||
| Crude Purity | Variable | Dependent on the success of the synthesis. |
| Purity after Chromatography | >95% | Based on typical outcomes for similar purifications[3]. |
| Expected Yield | 60-90% | Dependent on the purity of the crude material and technique[4]. |
Experimental Protocols
This section details the step-by-step methodology for the purification of crude this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel coated)
-
Standard laboratory glassware (chromatography column, flasks, beakers, etc.)
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Prepare a dilute solution of the crude material in a volatile solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 3:1 ratio).
-
Visualize the separated spots using a UV lamp or an appropriate staining agent (e.g., iodine chamber).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product. A higher proportion of ethyl acetate will decrease the Rf value.
3. Column Preparation (Wet Packing)
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC analysis. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
5. Elution and Fraction Collection
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
Initial mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) for 2-3 column volumes.
-
Increase polarity (e.g., to 2:1 Hexane:Ethyl Acetate) to elute the product.
-
Further increase polarity if necessary to elute more polar impurities.
-
-
Monitor the elution of the compound by performing TLC on the collected fractions.
6. Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.
Potential Impurities
The primary impurities to be removed during this purification process are typically:
-
Unreacted p-anisidine: More polar than the product.
-
Unreacted ethyl bromoacetate: Less polar than the product.
-
Side-reaction products: Polarity will vary.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Separation
Caption: Separation of impurities from the crude product based on polarity.
References
Application Notes and Protocols for the Recrystallization of Ethyl 2-[(4-methoxyphenyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[(4-methoxyphenyl)amino]acetate is an organic compound with potential applications in pharmaceutical synthesis and materials science. The purity of this compound is crucial for its intended use, necessitating an effective purification method. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This document provides a detailed protocol for the recrystallization of this compound. The procedure is based on established principles of organic chemistry and general laboratory practices for the purification of N-aryl glycine esters.[1][2][3][4]
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound to be purified at an elevated temperature but not at room temperature.[2] Based on the structure of this compound, which contains both polar (ester, secondary amine) and non-polar (aromatic ring, ether) functionalities, a solvent system of ethyl acetate and hexane is proposed. Ethyl acetate, a moderately polar solvent, is expected to dissolve the compound when heated, while hexane, a non-polar solvent, will act as an anti-solvent to induce crystallization upon cooling and improve the yield of the purified product.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50845-77-7 | [5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₅NO₃ | [5][7][8] |
| Molecular Weight | 209.24 g/mol | [5][7] |
| Appearance | Expected to be a solid at room temperature. | |
| Solubility | Insoluble in water, likely soluble in organic solvents like ethyl acetate and ethanol. | [10] |
| Melting Point | Not explicitly found in searches, but a related compound, 4-ethyl-2-methoxyphenyl-icosanoate, is a solid with a melting point of 48.4 – 49.1 °C.[11] |
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of ethyl acetate to the flask.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring.
-
Continue to add ethyl acetate portion-wise (1-2 mL at a time) until the solid completely dissolves. Avoid adding a large excess of solvent.
-
If any insoluble impurities remain, perform a hot filtration.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.
-
Gently swirl the flask and then briefly reheat the solution to boiling.
-
Perform a hot filtration to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture (e.g., 1:3 v/v) to remove any residual soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the recrystallized product and compare it to the literature value (if available) or the crude material. A sharp melting point close to the literature value is indicative of high purity.
-
Assess the purity by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material (Crude) | 1.0 g |
| Recrystallization Solvent | Ethyl Acetate |
| Anti-solvent | Hexane |
| Approx. Solvent Volume | 10-15 mL (Ethyl Acetate) |
| Dissolution Temperature | Boiling point of Ethyl Acetate (77 °C) |
| Crystallization Temperature | 0-5 °C (Ice Bath) |
| Expected Yield | 70-90% |
| Expected Purity (by HPLC) | >99% |
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 50845-77-7 [chemicalbook.com]
- 7. appchemical.com [appchemical.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Synthesis of 4-ethyl-2-methoxyphenyl-icosanoate | Imperial College London [data.hpc.imperial.ac.uk]
Application Note: ¹H NMR Characterization of Ethyl 2-[(4-methoxyphenyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H NMR characterization of Ethyl 2-[(4-methoxyphenyl)amino]acetate, a key intermediate in synthetic organic chemistry and drug discovery. The protocol outlines the sample preparation, instrumentation, and data acquisition parameters for obtaining a high-resolution proton nuclear magnetic resonance spectrum. A comprehensive table summarizing the chemical shift (δ), multiplicity, integration, and coupling constants (J) is presented for unambiguous signal assignment. Additionally, a graphical representation of the experimental workflow is included to facilitate procedural understanding.
Introduction
This compound, also known as ethyl N-(4-methoxyphenyl)glycinate, is a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structural integrity and purity are paramount for the successful outcome of subsequent chemical transformations. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic compounds. This application note provides a standardized protocol for the ¹H NMR analysis of this compound, ensuring reliable and reproducible results.
Experimental Protocol
1. Sample Preparation
1.1. Accurately weigh approximately 5-10 mg of this compound. 1.2. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. 1.3. Transfer the solution to a clean, dry 5 mm NMR tube. 1.4. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent. 1.5. Cap the NMR tube securely.
2. Instrumentation
2.1. A high-resolution NMR spectrometer with a proton operating frequency of 400 MHz or higher is recommended. 2.2. The instrument should be equipped with a standard 5 mm probe.
3. Data Acquisition
3.1. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity. 3.2. Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C). 3.3. Utilize the following typical acquisition parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans, depending on the sample concentration.
4. Data Processing
4.1. Apply a Fourier transform to the acquired free induction decay (FID). 4.2. Phase correct the spectrum to obtain a pure absorption lineshape. 4.3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. 4.4. Integrate all signals to determine the relative number of protons for each resonance. 4.5. Analyze the multiplicity and coupling constants to elucidate the spin-spin coupling network.
Data Presentation
The following table summarizes the characteristic ¹H NMR spectral data for this compound.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₂CH₃ | 1.28 | Triplet (t) | 3H | 7.1 |
| -OCH₃ | 3.75 | Singlet (s) | 3H | - |
| -NHCH₂- | 3.86 | Singlet (s) | 2H | - |
| -OCH₂CH₃ | 4.22 | Quartet (q) | 2H | 7.1 |
| N-H | ~4.5 (broad) | Singlet (br s) | 1H | - |
| Aromatic H | 6.63 | Doublet (d) | 2H | 8.8 |
| Aromatic H | 6.78 | Doublet (d) | 2H | 8.8 |
Note: The chemical shift of the N-H proton can be variable and may exchange with deuterium in the presence of D₂O.
Mandatory Visualization
Application Note: HPLC Method for Purity Analysis of Ethyl 2-[(4-methoxyphenyl)amino]acetate
AN-HPLC-028
Abstract
This application note describes a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities and degradation products of Ethyl 2-[(4-methoxyphenyl)amino]acetate. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust and reliable analytical solution for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for separating and quantifying impurities in drug substances and intermediates.[1] This method is designed to be specific, sensitive, and accurate for the analysis of this compound, allowing for the detection of potential impurities.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Data Acquisition: Chromatography data station
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (AR grade)
-
Filters: 0.45 µm syringe filters (Nylon or PTFE)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Chromatographic Conditions
Protocols
1. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-5 of the Standard Solution Preparation protocol.
3. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are provided in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Table 2: System Suitability Parameters and Acceptance Criteria
4. Data Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities can be identified by their relative retention times (RRT) with respect to the main peak.
Results and Discussion
The developed HPLC method provides excellent separation of the main peak from potential impurities. A typical chromatogram of this compound is shown in Figure 1. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control analysis.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the purity determination of this compound. The method is simple, accurate, and precise, making it suitable for routine use in quality control laboratories for the analysis of both raw materials and in-process samples. Further validation of the method should be performed as per ICH guidelines to demonstrate its suitability for its intended purpose.[2]
References
Synthesis and Biological Screening of N-aryl Glycine Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl glycine esters represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their structural motif is present in numerous pharmacologically active compounds, including kinase inhibitors and anticancer agents. The facile synthesis of diverse libraries of N-aryl glycine esters, coupled with high-throughput biological screening, provides a powerful platform for the discovery of novel therapeutic leads. This document offers detailed application notes and protocols for the synthesis and biological evaluation of this important class of compounds.
Data Presentation: Synthesis of N-aryl Glycine Esters
The synthesis of N-aryl glycine esters can be achieved through several established methods. Below is a comparative summary of yields obtained through Ullmann Condensation, Buchwald-Hartwig Amination, and Microwave-Assisted Synthesis for a selection of substrates.
Table 1: Comparison of Yields for the Synthesis of Ethyl 2-(arylamino)acetates
| Aryl Halide/Amine | Ullmann Condensation Yield (%) | Buchwald-Hartwig Amination Yield (%) | Microwave-Assisted Synthesis Yield (%) |
| Iodobenzene | 69[1] | 95+ | 95[2] |
| 4-Iodoanisole | 85[3] | 98 | 92[2] |
| 4-Chlorobenzonitrile | Not Reported | 92 | Not Reported |
| 2-Bromo-6-methylpyridine | Not Reported | 85 | Not Reported |
| Aniline | Not Applicable | Not Applicable | 89[2] |
| 4-Methoxyaniline | Not Applicable | Not Applicable | 94[2] |
| 4-Chloroaniline | Not Applicable | Not Applicable | 91[2] |
Yields are based on reported values in the literature and may vary depending on specific reaction conditions.
Experimental Protocols: Synthesis
Protocol 1: Ullmann Condensation for the Synthesis of Ethyl 2-(phenylamino)acetate
This protocol describes a copper-catalyzed N-arylation of ethyl glycinate.
Materials:
-
Iodobenzene
-
Ethyl glycinate hydrochloride
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs2CO3)
-
Dioxane, anhydrous
Procedure:
-
To an oven-dried reaction vial, add CuI (0.04 mmol), N,N-dimethylglycine hydrochloride salt (0.15 mmol), and Cs2CO3 (4 mmol).
-
Add iodobenzene (2 mmol) and ethyl glycinate hydrochloride (3 mmol) to the vial.
-
Add 4 mL of anhydrous dioxane to the mixture.
-
Seal the vial and heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl glycine ester.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Ethyl 2-(phenylamino)acetate
This protocol details a palladium-catalyzed method for N-arylation.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Ethyl glycinate
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add Pd(OAc)2 (1-2 mol%) and the phosphine ligand (1-2 mol%) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.2-1.5 equivalents) to the tube.
-
Add the aryl halide (1.0 equivalent) and ethyl glycinate (1.1-1.2 equivalents).
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Protocol 3: Microwave-Assisted Synthesis of N-aryl Glycine Esters
This method offers a rapid and efficient synthesis of N-aryl glycine esters.[2]
Materials:
-
Substituted aniline (10 mmol)
-
Ethyl bromoacetate (12 mmol)
-
Silica gel (5 g)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, mix the substituted aniline (10 mmol), ethyl bromoacetate (12 mmol), and silica gel (5 g).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[2]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product from the silica gel with an appropriate solvent (e.g., ethyl acetate).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Synthetic Workflow
Caption: Comparative workflow of major synthetic routes to N-aryl glycine esters.
Data Presentation: Biological Screening
N-aryl glycine esters are frequently screened for their potential as kinase inhibitors and for their cytotoxic effects on cancer cell lines.
Table 2: Representative Kinase Inhibition Data (IC50 Values)
| Compound ID | Target Kinase | IC50 (µM) |
| NAGE-1 | EGFR | 0.52 |
| NAGE-2 | VEGFR2 | 1.25 |
| NAGE-3 | PDGFRβ | 0.89 |
| NAGE-4 | c-Met | 2.10 |
Data are hypothetical and for illustrative purposes.
Table 3: Representative Cytotoxicity Data against NCI-60 Cell Line Panel (GI50 Values)
| Compound ID | Leukemia (CCRF-CEM) | Non-Small Cell Lung (NCI-H460) | Colon Cancer (HT29) | CNS Cancer (SF-268) | Melanoma (UACC-62) | Ovarian Cancer (OVCAR-3) | Renal Cancer (786-0) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| NAGE-5 | 1.5 µM | 2.3 µM | 3.1 µM | 1.8 µM | 4.5 µM | 2.9 µM | 3.7 µM | 2.1 µM | 1.9 µM |
| NAGE-6 | 0.8 µM | 1.1 µM | 1.5 µM | 0.9 µM | 2.2 µM | 1.3 µM | 1.8 µM | 1.0 µM | 0.9 µM |
GI50 is the concentration resulting in 50% growth inhibition. Data are hypothetical and for illustrative purposes.[4][5]
Experimental Protocols: Biological Screening
Protocol 4: High-Throughput Kinase Screening (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.[6][7][8][9][10]
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Test compounds (N-aryl glycine esters)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase reaction buffer.
-
Add the kinase/substrate solution to each well.
-
Prepare an ATP solution and add it to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is for assessing the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., from the NCI-60 panel)
-
Cell culture medium and supplements
-
Test compounds (N-aryl glycine esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the N-aryl glycine esters for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (or IC50) value for each compound.
Mandatory Visualization: Biological Screening Workflow and Signaling Pathway
Caption: Workflow for the biological screening of N-aryl glycine esters.
Caption: Inhibition of the mTOR signaling pathway by a putative N-aryl glycine ester kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay [promega.sg]
- 10. promega.com [promega.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate, a key intermediate in the pharmaceutical industry. The featured methodology is the N-alkylation of p-anisidine with ethyl chloroacetate. This process is selected for its industrial viability, utilizing readily available starting materials and straightforward reaction conditions. This guide includes a comprehensive experimental protocol, tabulated reaction parameters for scalability, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a valuable secondary amine intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this compound is critical for drug development and manufacturing. The primary challenge in the synthesis of such secondary amines is controlling the selectivity of the reaction to prevent over-alkylation, which leads to the formation of tertiary amine byproducts and complicates purification. This protocol addresses this challenge through the careful selection of reagents and optimization of reaction conditions.
The synthesis route detailed herein involves the nucleophilic substitution reaction between p-anisidine and ethyl chloroacetate. This method is advantageous for industrial applications due to the relatively low cost of starting materials and the robustness of the reaction.
Data Presentation
Table 1: Reactant and Reagent Specifications
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| p-Anisidine | C₇H₉NO | 123.15 | 104-94-9 | ≥99% |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 105-39-5 | ≥98% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ≥99.5% |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
Table 2: Optimized Reaction Parameters for Scalable Synthesis
| Parameter | Value |
| Molar Ratio (p-Anisidine : Ethyl Chloroacetate) | 1 : 1.1 |
| Base (Sodium Bicarbonate) | 1.2 equivalents |
| Solvent | Ethanol |
| Reaction Temperature | 78-82 °C (Reflux) |
| Reaction Time | 12-18 hours |
| Work-up Procedure | Aqueous wash and extraction |
| Purification Method | Crystallization |
| Expected Yield | 80-90% |
Experimental Protocols
Synthesis of this compound
1. Reaction Setup:
-
A suitable reaction vessel (e.g., a 5 L jacketed glass reactor for laboratory scale) is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.
-
The vessel is charged with p-anisidine (1.0 equivalent) and anhydrous ethanol. The volume of ethanol should be sufficient to ensure good stirring of the reaction mixture (approximately 5-10 volumes relative to p-anisidine).
-
The mixture is stirred under a nitrogen atmosphere until the p-anisidine is fully dissolved.
2. Addition of Reagents:
-
Sodium bicarbonate (1.2 equivalents) is added to the stirred solution.
-
Ethyl chloroacetate (1.1 equivalents) is then added dropwise to the suspension over a period of 30-60 minutes. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the temperature below 40 °C.
3. Reaction:
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 78-82 °C) and maintained at this temperature for 12-18 hours.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the consumption of the starting p-anisidine is complete.
4. Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is taken up in ethyl acetate.
-
The organic layer is washed sequentially with water and brine (saturated aqueous sodium chloride solution).
-
The organic layer is then dried over anhydrous sodium sulfate.
5. Purification:
-
The drying agent is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product as an oil or a semi-solid.
-
The crude product is purified by crystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford this compound as a crystalline solid.
6. Product Characterization:
-
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the scalable synthesis of the target compound.
Troubleshooting & Optimization
How to avoid over-alkylation in p-anisidine reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent over-alkylation in reactions involving p-anisidine.
Section 1: FAQs - Understanding Over-Alkylation
Q1: What is over-alkylation in the context of p-anisidine reactions?
A1: Over-alkylation is a common side reaction where the target molecule is alkylated more than once. In the case of p-anisidine, a primary amine, the desired product is often the mono-alkylated secondary amine (N-alkyl-p-anisidine). Over-alkylation occurs when this secondary amine undergoes a further reaction with the alkylating agent to form an undesired N,N-dialkylated tertiary amine.[1][2]
Q2: Why is p-anisidine particularly susceptible to over-alkylation?
A2: p-Anisidine's structure includes a methoxy group (-OCH₃) para to the amino group (-NH₂). The methoxy group is electron-donating, which increases the electron density on the nitrogen atom. This heightened nucleophilicity makes p-anisidine more reactive towards alkylating agents than less activated anilines, increasing its propensity for both the initial N-alkylation and the subsequent N,N-dialkylation.[1]
Q3: What are the main consequences of over-alkylation in a synthesis?
A3: The primary consequences of over-alkylation are a reduced yield of the desired mono-alkylated product and the formation of impurities that can be difficult to separate. This leads to more complex purification processes, increased costs, and potential challenges in meeting the purity specifications required for pharmaceutical applications.[1]
Section 2: Troubleshooting Guide - How to Avoid Over-Alkylation
Q4: My reaction is producing significant amounts of the di-alkylated product. What is the first parameter I should adjust?
A4: The first and most critical parameter to adjust is the stoichiometry of the reactants. Over-alkylation is often caused by using an excess of the alkylating agent. To favor mono-alkylation, use p-anisidine as the limiting reagent or, more effectively, use a molar excess of p-anisidine relative to the alkylating agent. This increases the probability that the alkylating agent will react with an unreacted p-anisidine molecule rather than the already mono-alkylated product.
Q5: How does the choice of alkylating agent affect selectivity?
A5: The reactivity of the alkylating agent plays a significant role. Highly reactive agents (e.g., methyl iodide, benzyl bromide) will alkylate the amine quickly but may do so with less selectivity.[2] Consider using a less reactive agent (e.g., an alkyl chloride instead of a bromide or iodide) or one with increased steric bulk near the reactive center, which can physically hinder the second alkylation step on the more crowded secondary amine.
Q6: What is the role of the base, and how does it impact over-alkylation?
A6: A base is required to neutralize the acidic byproduct of the alkylation (e.g., HBr from an alkyl bromide).[2] The choice of base is crucial. A very strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation. Using a milder, non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is often preferred to control the reaction.[2]
Q7: How do temperature and reaction time influence the mono- vs. di-alkylation ratio?
A7: Higher temperatures increase the rate of all reactions, including the undesired di-alkylation.[1][3] To improve selectivity for the mono-alkylated product, it is generally advisable to run the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the mono-alkylated product from converting to the di-alkylated form over time.
Q8: Can the choice of solvent help control the reaction?
A8: Yes, the solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used as they effectively dissolve the reactants.[2] The polarity of the solvent can affect the nucleophilicity of the amine and the reactivity of the alkylating agent. It is recommended to screen a few different solvents to find the optimal conditions for your specific substrate and alkylating agent.
Q9: Are there specific catalysts that promote selective mono-alkylation?
A9: Catalytic methods are often employed to enhance selectivity. For N-methylation, copper-containing catalysts have shown promise in selectively producing N-methyl-p-anisidine from p-anisidine and methanol.[4][5] For other alkylations, palladium-based catalysts have been used for the selective N-alkylation of various amines.[3] These catalytic systems can offer milder reaction conditions and improved control over the product distribution compared to traditional stoichiometric methods.
Section 3: Data Presentation
The following table summarizes the influence of key experimental parameters on the selectivity of p-anisidine alkylation.
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Over-alkylation | Rationale |
| Molar Ratio | Excess p-Anisidine (e.g., >1.5 equivalents) | Excess Alkylating Agent | Increases the statistical probability of the alkylating agent reacting with the primary amine. |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Higher Temperature (e.g., >80 °C) | The activation energy for di-alkylation is often higher; lower temperatures favor the kinetic product.[1] |
| Base Strength | Mild Base (e.g., K₂CO₃, NaHCO₃) | Strong Base (e.g., NaH, LDA) | Strong bases can deprotonate the mono-alkylated product, making it more nucleophilic and prone to over-alkylation. |
| Alkylating Agent | Less Reactive / Bulky (e.g., R-Cl, Isopropyl) | Highly Reactive (e.g., R-I, Methyl) | Reduces the overall reaction rate, allowing for greater control, while steric hindrance can prevent the second addition. |
| Reaction Time | Shorter (Monitor until SM is consumed) | Longer (Allowing product to react further) | Minimizes the time the desired mono-alkylated product is exposed to the alkylating agent. |
Section 4: Experimental Protocols
Protocol for Selective Mono-N-Benzylation of p-Anisidine
This protocol provides a general methodology for achieving selective mono-alkylation. Researchers should optimize conditions for their specific needs.
Materials:
-
p-Anisidine
-
Benzyl Bromide (or other alkylating agent)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add p-anisidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
Reactant Addition: While stirring vigorously, add the alkylating agent (e.g., benzyl bromide, 1.0 equivalent) dropwise at room temperature. For highly reactive agents, consider cooling the reaction mixture to 0 °C before addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction is complete when the limiting alkylating agent is no longer observed.
-
Work-up: Once the reaction is complete, filter the solid K₂CO₃ and rinse with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine to remove any remaining salts or water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure mono-alkylated product.
Safety Precautions: Alkylating agents are often toxic and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 5: Visualizations
References
- 1. US9856205B2 - Method for the selective production of N-methyl-para-anisidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate
Welcome to the technical support center for the synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how is it formed?
The most common side product is Ethyl 2-[bis(4-methoxyphenyl)amino]acetate. This impurity arises from the over-alkylation of the starting material, p-anisidine. After the initial N-alkylation reaction to form the desired product, the secondary amine of the product can act as a nucleophile and react with another molecule of ethyl chloroacetate. This second alkylation step leads to the formation of the dialkylated side product.
Q2: How can I minimize the formation of the dialkylated side product?
Minimizing the formation of Ethyl 2-[bis(4-methoxyphenyl)amino]acetate can be achieved by carefully controlling the reaction conditions:
-
Stoichiometry: Using a molar excess of p-anisidine relative to ethyl chloroacetate can favor the mono-alkylation product. A common starting point is a 1.5 to 2-fold excess of the amine.
-
Slow Addition of Alkylating Agent: Adding the ethyl chloroacetate dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the likelihood of the product reacting further.
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation, which often requires a higher activation energy. However, this may also slow down the desired reaction, so optimization is key.
Q3: I am observing a low yield of the desired product. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Strength: The choice and amount of base are critical. A weak base may not effectively neutralize the hydrochloric acid formed during the reaction, which can protonate the starting amine and reduce its nucleophilicity. Common bases for this reaction include potassium carbonate or sodium carbonate.
-
Reaction Temperature: While high temperatures can promote over-alkylation, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Work-up Procedure: The desired product may be lost during the extraction and purification steps. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the amine product in the aqueous layer.
Q4: How can I effectively separate the desired product from the dialkylated side product?
Separation can typically be achieved using column chromatography on silica gel. The polarity of the two compounds is different, with the dialkylated product generally being less polar than the mono-alkylated product. A solvent system of ethyl acetate and hexane is commonly used, with the optimal ratio determined by TLC analysis.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues during the synthesis of this compound.
Problem 1: High percentage of dialkylated side product observed.
| Potential Cause | Suggested Solution |
| Molar ratio of ethyl chloroacetate to p-anisidine is too high. | Decrease the molar ratio of ethyl chloroacetate. Start with a 1:1.5 or 1:2 ratio of ethyl chloroacetate to p-anisidine. |
| Rapid addition of ethyl chloroacetate. | Add the ethyl chloroacetate solution dropwise to the reaction mixture over a period of 1-2 hours. |
| Reaction temperature is too high. | Reduce the reaction temperature. Try running the reaction at a lower temperature (e.g., room temperature or 40-50 °C) and monitor the progress. |
Problem 2: Low or no conversion of starting material.
| Potential Cause | Suggested Solution |
| Inactive reagents. | Ensure the p-anisidine and ethyl chloroacetate are of high purity. |
| Insufficient or inappropriate base. | Use at least one equivalent of a suitable base like anhydrous potassium carbonate. Ensure the base is finely powdered and dry. |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments and monitor the reaction by TLC. |
| Inefficient stirring. | Ensure vigorous stirring to promote mixing of the reactants, especially if the reaction is heterogeneous. |
Problem 3: Difficulty in purifying the product.
| Potential Cause | Suggested Solution |
| Inappropriate solvent system for column chromatography. | Optimize the solvent system for column chromatography using TLC. Test various ratios of ethyl acetate and hexane to achieve good separation between the product and side product spots. |
| Co-elution of product and side product. | If baseline separation is difficult, try using a different adsorbent for chromatography (e.g., alumina) or a different solvent system. |
| Product is an oil and difficult to handle. | If the product is an oil, try to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexane) to improve purity. |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the product distribution. The values are illustrative and may vary based on specific experimental setups.
| Parameter | Condition | Expected Yield of this compound | Expected Yield of Ethyl 2-[bis(4-methoxyphenyl)amino]acetate |
| Molar Ratio (p-anisidine:ethyl chloroacetate) | 1:1 | Moderate | Significant |
| 1.5:1 | Good | Moderate | |
| 2:1 | High | Low | |
| Reaction Temperature | Room Temperature | Low to Moderate (slow reaction) | Very Low |
| 50 °C | Good | Moderate | |
| 80 °C | Moderate to Good | Significant | |
| Addition of Ethyl Chloroacetate | All at once | Moderate | High |
| Dropwise over 1 hour | High | Low |
Experimental Protocols
Synthesis of this compound (Mono-alkylation)
Materials:
-
p-Anisidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (e.g., 1.23 g, 10 mmol) and anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol) in dry acetone (e.g., 50 mL).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Slowly add a solution of ethyl chloroacetate (e.g., 0.61 g, 5 mmol) in dry acetone (10 mL) to the reaction mixture dropwise over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux (around 56 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Synthesis of Ethyl 2-[bis(4-methoxyphenyl)amino]acetate (Di-alkylation - for reference)
Materials:
-
p-Anisidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, dry)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (e.g., 1.23 g, 10 mmol) in dry DMF (20 mL).
-
Add anhydrous potassium carbonate (e.g., 4.14 g, 30 mmol).
-
Add ethyl chloroacetate (e.g., 2.70 g, 22 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dialkylated product.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and the over-alkylation side product.
Technical Support Center: Optimizing N-Alkylation of Anilines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of anilines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of anilines and provides systematic steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Low Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic.[1] | - Increase reaction temperature incrementally.[1] - Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide).[1] - For catalytic reactions, screen different catalysts known to be effective for N-alkylation.[1] |
| Inappropriate Reaction Conditions: The temperature may be too low, or the solvent may not be optimal.[1] | - Optimize the reaction temperature; higher temperatures may be required but can also lead to side reactions.[1] - Experiment with different solvents. Aprotic solvents are often more efficient for N-alkylation with alcohols.[1] | |
| Catalyst Inactivity or Inhibition: The catalyst may be deactivated or inhibited by the product.[1] | - Ensure the catalyst is handled under appropriate inert conditions if it is air- or moisture-sensitive. - Consider using a higher catalyst loading. - If product inhibition is suspected, try to remove the product as it forms, if feasible.[1] | |
| Impure Reagents: Water or other impurities in the aniline, alkylating agent, or solvent can interfere with the reaction.[1] | - Use freshly distilled or purified reagents and dry solvents.[1] | |
| Over-alkylation (Formation of di- or tri-alkylanilines) | High Reactivity of Mono-alkylated Product: The mono-alkylated aniline is often more nucleophilic than the starting aniline.[1] | - Use a large excess of the aniline relative to the alkylating agent to favor mono-alkylation.[1] - Lower the reaction temperature to decrease the rate of subsequent alkylations.[1] - Use a less polar solvent.[1] - Employ a less reactive alkylating agent.[1] |
| Reaction Time: Prolonged reaction times can lead to multiple alkylations. | - Monitor the reaction closely by TLC or GC and stop it once the desired mono-alkylated product is maximized. | |
| Formation of Side Products (e.g., C-alkylation, oxidation) | Reaction Conditions Favoring Side Reactions: High temperatures or certain catalysts can promote undesired pathways. | - Aniline does not undergo Friedel-Crafts alkylation due to salt formation with the Lewis acid catalyst.[2] - Direct nitration of aniline can lead to oxidation products; protecting the amino group can prevent this.[2] - Optimize the catalyst and reaction conditions to favor N-alkylation. For instance, solvent choice can switch selectivity between N- and C-alkylation.[3] |
| Difficulty in Product Isolation/Purification | Similar Polarity of Products: Mono-, di-, and tri-alkylated anilines can have very similar polarities, making chromatographic separation challenging. | - Optimize the reaction to maximize the selectivity for the desired product to simplify purification. - Employ different chromatographic techniques (e.g., different solvent systems, different stationary phases). |
| Product Solubility: The product might be partially soluble in the aqueous phase during workup.[1] | - Perform multiple extractions with an appropriate organic solvent. - Adjust the pH of the aqueous layer to suppress the solubility of the amine product. |
Frequently Asked Questions (FAQs)
Q1: What is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for N-alkylation of anilines?
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is a highly efficient and environmentally friendly method for the N-alkylation of anilines using alcohols as alkylating agents.[4] This catalytic process involves three key steps:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ.[4]
-
Condensation: The aniline then reacts with the aldehyde or ketone to form an imine, with the elimination of a water molecule.[4]
-
Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the corresponding N-alkylated aniline and regenerating the catalyst.[4]
This method is highly atom-economical as the only byproduct is water.[4][5]
Q2: Which catalysts are commonly used for the N-alkylation of anilines via the borrowing hydrogen method?
A variety of transition metal catalysts are effective for this transformation. Commonly used catalysts include those based on:
-
Ruthenium: Ruthenium complexes, often with phosphine ligands, are well-established for this reaction.[4][6]
-
Nickel: Earth-abundant and non-precious nickel catalysts, such as NiBr₂, have shown high efficiency and selectivity.[7]
-
Manganese: Manganese pincer complexes are emerging as effective and earth-abundant catalysts.[4][5]
-
Copper: Copper-based catalysts like copper-chromite can be used for N-alkylation with alcohols.
-
Silver: Heterogeneous silver catalysts, such as silver nanoparticles on a support, offer the advantage of easy recovery and reuse.[4][5]
Q3: How can I selectively achieve mono-alkylation over di-alkylation?
Achieving selective mono-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting aniline.[1] To favor mono-alkylation, you can:
-
Control Stoichiometry: Use a large excess of aniline compared to the alkylating agent.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation.[1]
-
Choose the Right Alkylating Agent: Less reactive alkylating agents are less likely to lead to multiple substitutions.[1]
Q4: What is the effect of substituents on the aniline ring on the N-alkylation reaction?
Electron-donating groups on the aniline ring generally increase the nucleophilicity of the amine, which can lead to higher reaction rates. Conversely, strong electron-withdrawing groups decrease nucleophilicity and can make the reaction more difficult.[1] However, with the right catalyst and conditions, a wide range of substituted anilines can be successfully alkylated.[3][7]
Q5: Can I use secondary alcohols for the N-alkylation of anilines?
Yes, the N-alkylation of anilines with secondary alcohols is possible, but it can be more challenging than with primary alcohols.[5] Some catalytic systems, such as those based on Cp*Co(III), have been specifically developed for this purpose.[5]
Experimental Protocols
Protocol 1: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[8]
Materials:
-
Aniline
-
Benzyl Alcohol
-
Nickel(II) bromide (NiBr₂)
-
1,10-Phenanthroline (ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (dry)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).
-
Add aniline (0.25 mmol) and benzyl alcohol (1.0 mmol) to the tube.
-
Add dry toluene (2.0 mL) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion and selectivity.
-
For product isolation, quench the reaction with water, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Ruthenium-Catalyzed N-Alkylation of Aniline with a Long-Chain Alcohol[5]
Materials:
-
Aniline (1 mmol)
-
1-Octanol (1.2 mmol)
-
[Ru(p-cymene)Cl₂]₂ (0.01 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.2 mmol)
-
Dry toluene (5 mL)
-
Oven-dried reaction vessel with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ and triphenylphosphine in dry toluene.
-
Add the aniline and 1-octanol to the mixture.
-
Carefully add the sodium hydride portion-wise to the stirring solution.
-
Heat the reaction mixture to 110 °C and maintain for 24 hours.[4]
-
Monitor the reaction progress by TLC or GC analysis.[4]
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.[4]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: General experimental workflow for catalytic N-alkylation of anilines.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in Ethyl 2-[(4-methoxyphenyl)amino]acetate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield or no product formation. What are the primary causes?
A1: Low to no conversion of starting materials is a common issue that can be attributed to several factors:
-
Insufficiently Reactive Alkylating Agent: Ethyl chloroacetate is less reactive than ethyl bromoacetate. If you are using the chloro-analogue, the reaction may require more forcing conditions.
-
Inappropriate Base: The choice of base is critical for deprotonating the amine and neutralizing the resulting hydrohalic acid. Weak bases may not be effective.
-
Low Reaction Temperature: The N-alkylation of anilines often requires heating to proceed at a reasonable rate. Room temperature may be insufficient.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be suitable for the chosen reaction temperature.
-
Moisture in the Reaction: Water can interfere with the reaction, particularly if using a strong base like sodium hydride.
Q2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A2: The most common byproduct in this reaction is the dialkylated product, Ethyl 2-[acetyl(4-methoxyphenyl)amino]acetate. This occurs because the product, a secondary amine, can be more nucleophilic than the starting p-anisidine, leading to a second alkylation.
Solutions to Minimize Dialkylation:
-
Stoichiometry Control: Use an excess of p-anisidine relative to the ethyl haloacetate. A 2:1 or even 3:1 molar ratio of amine to alkylating agent can statistically favor mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the ethyl haloacetate dropwise over a prolonged period using a syringe pump helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting further.
Q3: I have a significant amount of unreacted p-anisidine at the end of the reaction. How can I drive the reaction to completion?
A3: Unreacted starting material indicates an incomplete reaction. To improve conversion, consider the following:
-
Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.
-
Increase Reaction Time: Some reactions are simply slow and require longer reaction times to reach completion.
-
Use a More Reactive Alkylating Agent: Switching from ethyl chloroacetate to ethyl bromoacetate will increase the rate of reaction.[1]
-
Add a Catalyst: The addition of a catalytic amount of sodium or potassium iodide (KI) can enhance the rate of alkylation, especially when using ethyl chloroacetate, through the in-situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction).[2]
Q4: The purification of the final product is proving difficult. What are the recommended methods?
A4: Purification can be challenging due to the similar polarities of the product and unreacted p-anisidine.
-
Column Chromatography: This is the most effective method for separating the product from starting materials and byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Acid-Base Extraction: An initial workup with a dilute acid (e.g., 1M HCl) wash can help to remove unreacted p-anisidine, which is more basic than the product. However, the desired product may also have some basicity, so this should be done carefully, and the aqueous layer should be checked for product.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
Data Presentation: Typical Reaction Parameters
| Parameter | Value/Condition | Notes |
| Reactants | p-Anisidine, Ethyl Chloroacetate or Ethyl Bromoacetate | Ethyl bromoacetate is generally more reactive.[1] |
| Stoichiometry | 1.5 - 3 equivalents of p-Anisidine to 1 equivalent of Ethyl Haloacetate | An excess of the amine minimizes dialkylation. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, or DIPEA | Typically 1.5 - 2 equivalents. Inorganic bases are commonly used.[2] |
| Solvent | DMF, Acetonitrile, Acetone, THF | The choice of solvent can influence the reaction rate and solubility of reactants.[2] |
| Catalyst | KI or NaI (catalytic amount) | Recommended when using ethyl chloroacetate.[2] |
| Temperature | Room temperature to 80 °C | Higher temperatures may be needed for ethyl chloroacetate. |
| Reaction Time | 6 - 24 hours | Monitor by TLC to determine completion. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (1.5 - 3 equivalents) and a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of p-anisidine).
-
Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2 equivalents) and a catalytic amount of KI (0.1 equivalents).
-
Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate or ethyl chloroacetate (1 equivalent) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Removal of Unreacted p-Anisidine from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted p-anisidine from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Acidic Extraction
Acidic extraction is a common method for removing basic impurities like p-anisidine. The amine is protonated in an acidic aqueous solution, rendering it water-soluble and allowing for its separation from the desired non-basic product in the organic phase.
Issue: Incomplete Removal of p-Anisidine
-
Possible Cause: Insufficient acidification of the aqueous layer.
-
Possible Cause: Emulsion formation at the aqueous-organic interface.
-
Solution: To break up an emulsion, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.
-
-
Possible Cause: The product itself is somewhat water-soluble.
-
Solution: After the acidic extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Issue: Product is also Extracted into the Aqueous Layer
-
Possible Cause: The product has basic functionalities and is also protonated.
-
Solution: If the basicity of your product and p-anisidine are significantly different, a carefully controlled pH extraction may be possible. Alternatively, other purification methods like chromatography or distillation might be more suitable.
-
-
Possible Cause: The product is acid-sensitive.
-
Solution: Avoid strong acids. Use a milder acidic solution, such as 10% citric acid or ammonium chloride. If the product is highly acid-sensitive, this method may not be appropriate.
-
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For p-anisidine, which is a polar compound, normal-phase chromatography on silica gel is a common approach.
Issue: Poor Separation of p-Anisidine from the Product
-
Possible Cause: Inappropriate mobile phase polarity.
-
Solution: Adjust the polarity of the eluent. For silica gel chromatography of p-anisidine, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to elute the compounds. A common starting point for separating aromatic amines is a hexane/ethyl acetate gradient.[3]
-
-
Possible Cause: Tailing of the p-anisidine peak.
-
Solution: Tailing is common for amines on silica gel due to strong interactions with acidic silanol groups. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the mobile phase. This will compete with the p-anisidine for binding to the active sites on the silica.
-
Issue: p-Anisidine is not Eluting from the Column
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the proportion of the polar solvent in your mobile phase. If p-anisidine still does not elute, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.
-
Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.
Issue: p-Anisidine Co-precipitates with the Product
-
Possible Cause: The chosen solvent system does not effectively differentiate between the solubility of the product and p-anisidine.
-
Solution: Perform a careful solvent screen to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while p-anisidine remains in solution. For p-anisidine, solvents like ethanol, methanol, or a mixture of ethanol and water are often used for its own recrystallization, so these might not be ideal if your product has similar solubility characteristics.[4]
-
-
Possible Cause: Too little solvent was used, causing both the product and p-anisidine to be supersaturated upon cooling.
-
Solution: Use a sufficient amount of hot solvent to ensure that only the desired product will crystallize upon cooling, while the p-anisidine remains dissolved.
-
Issue: The Purified Product is Colored (Pink or Brown)
-
Possible Cause: p-Anisidine is prone to air oxidation, forming colored impurities.[4]
-
Solution: During the recrystallization process, add a small amount of a reducing agent like sodium sulfite or activated charcoal to the hot solution to remove colored impurities. The solution should then be filtered while hot to remove the charcoal before allowing it to cool.
-
Distillation
Due to its tendency to oxidize, distillation under reduced pressure (vacuum distillation) is often the preferred method for purifying p-anisidine itself and can be adapted to remove it from a higher-boiling reaction product.
Issue: The Distillation is Slow or Inefficient
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check your vacuum pump and all connections for leaks. A lower pressure will decrease the boiling point of p-anisidine, allowing for a faster and more efficient distillation at a lower temperature.
-
-
Possible Cause: Insufficient heating.
-
Solution: Ensure the heating mantle is set to an appropriate temperature to achieve a steady distillation rate without causing decomposition.
-
Issue: The Product Decomposes During Distillation
-
Possible Cause: The distillation temperature is too high.
-
Solution: Use a better vacuum to lower the boiling point. If the product is very high-boiling, fractional distillation may be necessary to achieve good separation at a lower temperature.
-
Chemical Scavengers
Chemical scavengers are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration. For removing p-anisidine, a weakly basic aniline, silica-bound sulfonic acid resins are effective.[5][6][7]
Issue: Incomplete Removal of p-Anisidine
-
Possible Cause: Insufficient amount of scavenger resin used.
-
Solution: Use a larger excess of the scavenger resin. A typical starting point is 2-4 equivalents of the scavenger relative to the amount of p-anisidine to be removed.
-
-
Possible Cause: Insufficient reaction time.
-
Solution: Increase the stirring time of the reaction mixture with the scavenger resin. Reaction times of 1-4 hours at room temperature are common. Gentle heating may also increase the rate of scavenging.
-
Issue: The Product is Adsorbed onto the Scavenger Resin
-
Possible Cause: The product has basic functionalities.
-
Solution: If the product is also basic, it will likely be captured by the acidic scavenger resin. In this case, this method is not suitable.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for removing small amounts of unreacted p-anisidine?
A1: For small amounts of p-anisidine impurity, acidic extraction is often the quickest and most straightforward method, provided your desired product is not acid-sensitive. If the product is a solid, recrystallization can also be very effective if a suitable solvent is found.
Q2: My p-anisidine has turned brown. Can I still use it, and how does this affect its removal?
A2: The brown color indicates oxidation. While it may still be usable in some reactions, the impurities can complicate purification. It is best to purify the p-anisidine before use, for example, by vacuum distillation.[4] The colored impurities are also polar and may behave similarly to p-anisidine during purification, making their removal alongside unreacted p-anisidine important.
Q3: How can I monitor the removal of p-anisidine during the purification process?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your purification. Spot the crude reaction mixture, the purified fractions, and a standard of pure p-anisidine on a TLC plate. The disappearance of the p-anisidine spot in your purified product indicates successful removal.
Q4: What are the safety precautions I should take when working with p-anisidine?
A4: p-Anisidine is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes the typical performance of different methods for the removal of unreacted p-anisidine. The values are estimates and can vary depending on the specific reaction mixture and experimental conditions.
| Purification Method | Typical Purity | Typical Yield of Desired Product | Key Considerations |
| Acidic Extraction | >95% | 85-95% | Product must be stable to acid and not have basic functional groups. |
| Column Chromatography | >98% | 70-90% | Good for separating compounds with different polarities. Can be time-consuming. |
| Recrystallization | >99% | 60-90% | Product must be a solid. Finding a suitable solvent is crucial. |
| Vacuum Distillation | >99% | 80-95% | Effective if there is a significant difference in boiling points. Product must be thermally stable. |
| Chemical Scavengers | >98% | >95% | Highly selective for amines. Product should not be basic. |
Experimental Protocols
Protocol 1: Removal of p-Anisidine by Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the p-anisidinium salt.
-
Repeat: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of p-anisidine.
-
Neutralization (Optional): To confirm the presence of p-anisidine in the aqueous extracts, combine the aqueous layers and basify with a concentrated NaOH solution until the pH is >10. The p-anisidine will deprotonate and may precipitate or can be extracted back into an organic solvent for analysis.
-
Work-up of Organic Layer: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification of a Solid Product from p-Anisidine by Recrystallization
-
Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, toluene, or mixtures with water) to find one that dissolves your crude product when hot but gives poor solubility when cold, while p-anisidine remains soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and a pinch of sodium sulfite. Heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved p-anisidine.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Removal of p-Anisidine using a Silica-Bound Scavenger
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, THF).
-
Addition of Scavenger: Add a silica-bound sulfonic acid resin (e.g., SiliaBond Tosic Acid) to the solution. A general guideline is to use 2-4 molar equivalents of the scavenger based on the estimated amount of unreacted p-anisidine.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC.
-
Filtration: Filter the mixture to remove the resin, which now has the p-anisidine bound to it.
-
Washing: Wash the resin with a fresh portion of the solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Overview of purification methods for removing unreacted p-anisidine.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate, with a specific focus on the critical role of solvent selection in reaction outcomes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inappropriate solvent polarity: The chosen solvent may not adequately dissolve the reactants, particularly the p-anisidine and ethyl chloroacetate, hindering the reaction.[1] Solvent-nucleophile interaction: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the p-anisidine, reducing its nucleophilicity and slowing down or preventing the desired SN2 reaction.[1][2] Low reaction temperature: The reaction rate may be too slow at the chosen temperature. | - Switch to a polar aprotic solvent: Solvents like DMF, DMSO, acetonitrile, or acetone are generally more suitable for SN2 reactions as they can dissolve the reactants without deactivating the nucleophile.[2] - Ensure anhydrous conditions: Use dry solvents and reagents to avoid interference from water. - Increase reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC. |
| Formation of Side Products/Low Purity | Reaction with solvent: Some solvents, particularly nucleophilic ones, might compete with the p-anisidine in reacting with ethyl chloroacetate. Decomposition of reactants or product: High temperatures in certain solvents might lead to degradation. Presence of water: Water can hydrolyze the ethyl chloroacetate or the final product. | - Choose an inert solvent: Select a solvent that does not participate in the reaction. - Optimize reaction temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. - Use anhydrous conditions: Ensure all glassware, solvents, and reagents are dry. |
| Slow Reaction Rate | Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent, limiting their interaction.[1] Solvent caging of the nucleophile: Polar protic solvents can "cage" the nucleophile through hydrogen bonding, hindering its ability to attack the electrophile. | - Select a solvent with better solubilizing power: Refer to the data table below for solvents known to be effective. - Use a polar aprotic solvent: These solvents enhance the reactivity of the nucleophile. - Consider using a phase-transfer catalyst: In biphasic systems, a catalyst like TBAB can facilitate the reaction.[3] |
| Difficulty in Product Isolation/Work-up | High boiling point of the solvent: Solvents like DMF or DMSO can be difficult to remove completely. Solvent miscibility with water: If the solvent is miscible with water, it can complicate aqueous work-up procedures. | - Choose a solvent with a lower boiling point: If the reaction conditions allow, solvents like acetonitrile or ethyl acetate are easier to remove. - Perform a solvent exchange: After the reaction, distill off the high-boiling solvent under reduced pressure and replace it with a lower-boiling solvent before work-up. - Use a suitable extraction solvent: Select an extraction solvent that is immiscible with the reaction solvent and effectively dissolves the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound from p-anisidine and ethyl chloroacetate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the amino group of p-anisidine acts as a nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride ion.
Q2: Why is the choice of solvent so critical for this synthesis?
A2: The solvent plays a crucial role in an SN2 reaction for several reasons:
-
Solubility: The solvent must dissolve both the nucleophile (p-anisidine) and the electrophile (ethyl chloroacetate) to allow them to react.[1]
-
Nucleophile Reactivity: Polar aprotic solvents are preferred for SN2 reactions because they do not solvate the nucleophile as strongly as polar protic solvents. This leaves the nucleophile more "naked" and reactive.[2][4] Polar protic solvents, on the other hand, can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity.[1][5]
Q3: Which type of solvent is best for this reaction: polar protic or polar aprotic?
A3: Polar aprotic solvents are generally the best choice for the synthesis of this compound via an SN2 reaction.[2][4] These solvents, such as DMF, DMSO, and acetonitrile, can dissolve the polar reactants but do not have acidic protons that can solvate and deactivate the p-anisidine nucleophile.
Q4: Can non-polar solvents be used for this synthesis?
A4: Non-polar solvents are generally not suitable for this reaction. The reactants, particularly the p-anisidine, are polar and will likely have poor solubility in non-polar solvents, leading to a very slow or non-existent reaction.
Q5: How does solvent polarity affect the reaction rate and yield?
A5: In general, for an SN2 reaction like this one, increasing the polarity of an aprotic solvent can increase the reaction rate by stabilizing the transition state. However, the choice of solvent is a balance of factors. As seen in a similar alkylation reaction, highly polar aprotic solvents like DMF can lead to significantly higher yields compared to less polar aprotic solvents like THF.[6]
Data Presentation: Impact of Solvent on a Similar Alkylation Reaction
The following table summarizes the effect of different polar aprotic solvents on the yield of a comparable SN2 reaction: the alkylation of eugenol with ethyl chloroacetate.[6] This data provides a useful reference for selecting a solvent for the synthesis of this compound.
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| N,N-Dimethylformamide (DMF) | 37 | 91 |
| Dimethyl sulfoxide (DMSO) | 47 | 51 |
| Acetonitrile (CH₃CN) | 37.5 | 47 |
| Tetrahydrofuran (THF) | 7.6 | Limited solubility, inhibited reaction |
Data from the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, which proceeds via a similar SN2 mechanism.[6]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
p-Anisidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (1 equivalent) and the chosen anhydrous polar aprotic solvent.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the mixture.
-
Addition of Electrophile: Slowly add ethyl chloroacetate (1.1 equivalents) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a high-boiling point solvent like DMF or DMSO, it is advisable to remove most of it under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Impact of solvent choice on the SN2 synthesis of this compound.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. reddit.com [reddit.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
Technical Support Center: Catalyst Deactivation in Aniline N-Alkylation
Welcome to the technical support center for catalyst deactivation in aniline N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your aniline N-alkylation experiments.
Problem 1: Low or No Conversion
Q1: My N-alkylation reaction is showing very low conversion. What are the potential causes and how can I address them?
A1: Low conversion in aniline N-alkylation can be attributed to several factors, ranging from catalyst activity to reaction conditions. Here are the primary areas to investigate:
-
Catalyst Activity: The catalyst may be inactive or poisoned. Ensure it has been properly activated according to the manufacturer's protocol. Some catalysts, for instance, require pre-reduction with hydrogen at elevated temperatures[1]. Catalyst poisoning can also occur due to impurities in the reactants or solvent, so using high-purity reagents is crucial[1].
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. A systematic increase in temperature, for example, in 10-20°C increments, can help determine the optimal range. However, be aware that excessively high temperatures can lead to side reactions and catalyst degradation[1][2].
-
Hydrogen Source/Pressure (for reductive amination): In reductive amination reactions, the availability and pressure of the hydrogen source are critical. If you are using gaseous hydrogen, ensure the system is free of leaks and the pressure is adequate. For transfer hydrogenation using agents like ammonium formate, the stoichiometry and quality of the hydrogen donor are important[1].
-
Mixing: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface. Ensure vigorous stirring throughout the reaction[1].
-
Water Removal: The initial condensation of aniline and an aldehyde to form an imine intermediate produces water. This is an equilibrium-limited step that can be driven forward by removing water, for example, by using a Dean-Stark trap or adding a dehydrating agent[1].
-
Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react more slowly. Similarly, less reactive alkylating agents will result in slower reactions[2].
Problem 2: Poor Selectivity
Q2: I am observing significant amounts of di-alkylated or other byproducts. How can I improve the selectivity for the desired mono-alkylated product?
A2: Achieving high selectivity for the mono-alkylated product is a common challenge, as the mono-alkylated product is often more nucleophilic than aniline itself, making it more susceptible to further alkylation[2]. Here are some strategies to improve selectivity:
-
Control Stoichiometry: Using a large excess of aniline compared to the alkylating agent can favor the formation of the mono-alkylation product. Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation[2].
-
Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second and third alkylation steps. The choice of solvent can also influence selectivity; less polar solvents may decrease the rate of over-alkylation[2].
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a role. More reactive agents are more likely to lead to multiple substitutions[2].
-
Catalyst Choice: The nature of the catalyst can significantly impact selectivity. Some catalysts may have a higher propensity for mono-alkylation due to steric hindrance or electronic effects.
Problem 3: Catalyst Deactivation and Poor Reusability
Q3: My catalyst is losing activity after only one or two runs. What is causing this deactivation, and how can I improve its reusability?
A3: Catalyst deactivation is a significant issue that can be caused by several factors. The primary mechanisms are coke formation, sintering, and poisoning[1][3].
-
Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites. This is more common at higher reaction temperatures[1]. In the case of zeolite catalysts like NaY used in aniline alkylation with methanol, coke has been found to consist of long-chain aliphatic compounds and heterocyclic aromatics[4].
-
Sintering: At high temperatures, metal nanoparticles on a supported catalyst can agglomerate, a process known as sintering. This leads to a decrease in the active surface area and a corresponding loss of catalytic activity. Operating at lower temperatures can help prevent sintering[1].
-
Poisoning: Impurities in the reactants or solvent, or even reaction byproducts like dimethyl ether, can adsorb to the catalyst's active sites and poison them[1][5].
To improve reusability, consider the following:
-
Optimize Reaction Conditions: Lowering the reaction temperature can mitigate both coking and sintering[1].
-
Ensure Reagent Purity: Use high-purity starting materials and solvents to avoid introducing catalyst poisons[1].
-
Catalyst Regeneration: If deactivation occurs, it may be possible to regenerate the catalyst. For coke formation on zeolites, calcination can be effective. For other types of deactivation, a solvent wash or acid/base treatment might be necessary[6].
Frequently Asked Questions (FAQs)
Q4: What are the common mechanisms of catalyst deactivation in aniline N-alkylation?
A4: The most common deactivation mechanisms are:
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites. The composition of coke can include long-chain aliphatic compounds and heterocyclic aromatics[4].
-
Sintering: The thermal agglomeration of metal particles in supported catalysts, leading to a reduction in the active surface area[1]. This is often induced by high reaction temperatures[1].
-
Poisoning: The strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive[1].
-
Leaching: The dissolution of the active phase of the catalyst into the reaction medium.
Q5: How can I characterize a deactivated catalyst to understand the cause of deactivation?
A5: Several analytical techniques can be employed to characterize a deactivated catalyst and determine the deactivation mechanism:
-
Thermogravimetric Analysis (TGA/DTA): To quantify the amount of coke deposited on the catalyst surface[4].
-
X-ray Diffraction (XRD): To detect changes in the crystalline structure of the catalyst, such as sintering of metal particles or changes in the zeolite framework[4].
-
Scanning Electron Microscopy (SEM): To visualize changes in the catalyst's morphology and particle size[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 27Al and 13C MAS NMR can provide insights into the catalyst structure and the nature of the coke deposits[4].
-
Gas Chromatography-Mass Spectrometry (GC/MS): To analyze the chemical composition of the coke deposits after extraction[4].
Q6: What is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism in the context of aniline N-alkylation with alcohols?
A6: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a highly atom-efficient method for N-alkylation. In this process, the metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde or ketone. This carbonyl compound then reacts with the aniline to form an imine intermediate. Finally, the metal hydride species, which was formed in the initial step, reduces the imine to the corresponding N-alkylated aniline, regenerating the catalyst and producing only water as a byproduct[7].
Quantitative Data Summary
Table 1: Representative Catalyst Reusability Data
| Catalyst System | Reaction | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Reference |
| Amberlyst® 15 | N-benzylideneaniline Synthesis | 95 | 94 | 91 | 89 | 88 | [6] |
| Mn–Co–rGO | N-benzylideneaniline Synthesis | 91 | 90 | 89 | 87 | 85 | [6] |
Experimental Protocols
Protocol 1: Regeneration of a Coked Zeolite Catalyst
This protocol is a general procedure for regenerating zeolite catalysts that have been deactivated by carbon deposits.
-
Solvent Wash (Optional): Begin by washing the catalyst with a solvent such as toluene to remove any soluble organic deposits.
-
Drying: Dry the catalyst in an oven at 100-120°C for several hours to completely remove the solvent.
-
Calcination:
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under an inert atmosphere (e.g., nitrogen) to an intermediate temperature (e.g., 300°C) to desorb any volatile compounds.
-
Slowly introduce a stream of air or a mixture of air and nitrogen.
-
Gradually increase the temperature to the target calcination temperature (typically 500-600°C) and hold for several hours to burn off the carbon deposits.
-
Cool the catalyst down to room temperature under an inert atmosphere.
-
Protocol 2: Regeneration of a Fouled Amberlyst® 15 Catalyst
This protocol is based on standard procedures for regenerating sulfonic acid resins[6].
-
Solvent Wash: Thoroughly wash the recovered catalyst beads with a solvent like methanol or ethanol to remove any physically adsorbed organic material[6].
-
Acid Treatment: Create a slurry or a column of the catalyst with a 3-7% aqueous HCl solution. Pass 2-4 bed volumes of the acid solution over the resin over a period of 1-2 hours[6].
-
Rinsing: Rinse the resin with deionized water until the washings are neutral. This can be checked with pH paper[6].
-
Drying: Dry the regenerated catalyst in an oven at a temperature not exceeding 120°C before reusing it[6].
Visualizations
Caption: Troubleshooting workflow for low conversion in aniline N-alkylation.
Caption: The cycle of catalyst use, deactivation, and regeneration.
Caption: The "Borrowing Hydrogen" mechanism for N-alkylation with alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Mono-alkylation of Aromatic Amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mono-alkylation of aromatic amines.
Troubleshooting Guides
Issue 1: Poor Selectivity and Over-alkylation
Q: My reaction is yielding a mixture of mono-, di-, and sometimes even tri-alkylated products. How can I improve the selectivity for the desired mono-alkylated secondary amine?
A: Over-alkylation is the most common challenge in the N-alkylation of amines.[1] This occurs because the mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary aromatic amine, leading to further reaction with the alkylating agent.[1][2][3]
Potential Solutions:
-
Stoichiometry Control: Using a large excess of the starting aromatic amine compared to the alkylating agent can statistically favor mono-alkylation.[1][2] However, this approach can be inefficient in terms of atom economy and may necessitate challenging separations.[1]
-
Slow Addition: Adding the alkylating agent slowly, for instance, using a syringe pump, helps maintain a low concentration of the alkylating agent. This minimizes the probability of the more reactive secondary amine product reacting further.[1]
-
Alternative Methodologies:
-
Reductive Amination: This is a highly effective method to avoid over-alkylation. It involves the reaction of the aromatic amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the desired secondary amine.[1][3]
-
"Borrowing Hydrogen" (BH) Strategy: This atom-economical method utilizes alcohols as alkylating agents in the presence of a metal catalyst. The alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine, with water as the only byproduct.[1] This approach is excellent for the selective mono-alkylation of primary amines.[1]
-
-
Protecting Groups: In some cases, temporarily protecting the amine can prevent over-alkylation.[2]
Issue 2: Low or No Conversion of Starting Material
Q: I am observing very low or no conversion of my starting aromatic amine. What are the potential causes and solutions?
A: Low reactivity can stem from several factors related to your substrates, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Poor Leaving Group: When using an alkyl halide, the reactivity of the leaving group is crucial. The general order of reactivity is I > Br > Cl.[1] Ensure you are using a sufficiently reactive leaving group.
-
Steric Hindrance: Significant steric bulk on either the aromatic amine (e.g., ortho-substituents) or the alkylating agent can impede the reaction rate.[1] Consider using less sterically demanding reagents if possible.
-
Deactivated Aromatic Amine: The presence of strongly electron-withdrawing groups on the aromatic ring decreases the nucleophilicity of the amine, making it less reactive.[1] Such substrates may require more forcing conditions, such as higher temperatures, a stronger base, or a more active catalyst.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. For direct alkylation with alkyl halides, bases like K₂CO₃ or Cs₂CO₃ are often used to neutralize the acid formed during the reaction.[1] For "Borrowing Hydrogen" reactions, a base like KOtBu is common.[1] The solvent must be compatible with the chosen reagents and reaction temperature.
-
Catalyst Issues (for catalyzed reactions):
Issue 3: Catalyst Deactivation in "Borrowing Hydrogen" Reactions
Q: My catalytic "Borrowing Hydrogen" reaction starts well but then stalls before completion. What could be deactivating my catalyst?
A: Catalyst deactivation in BH reactions can occur through several mechanisms.
Potential Causes & Solutions:
-
Product Inhibition/Poisoning: The tertiary amine byproduct, formed from over-alkylation, can sometimes coordinate to the metal center and deactivate the catalyst.[1]
-
Impurities: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents and solvents are pure and dry.[1]
-
Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of the catalyst. If possible, lowering the reaction temperature might prevent this.[1]
-
Ligand Choice: The stability and resistance of the catalyst to deactivation are significantly influenced by the choice of ligand on the metal center.[1]
-
Stoichiometry Control: Minimizing the formation of tertiary amines by controlling the stoichiometry can help prevent catalyst deactivation by the product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the N-alkylation of aromatic amines?
A1: The primary challenges are:
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated byproducts, which results in poor selectivity.[1][2]
-
Competing Elimination: When using secondary or tertiary alkyl halides as alkylating agents, elimination reactions (E2) can compete with the desired substitution reaction (SN2), leading to the formation of alkenes as byproducts.[1]
-
Catalyst Poisoning: In catalytic methods, both the amine substrate and the product can sometimes coordinate to the catalyst's active site, leading to its deactivation.[2]
Q2: When should I choose direct alkylation with alkyl halides versus the "Borrowing Hydrogen" (BH) strategy with alcohols?
A2: The choice depends on several factors:
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Direct Alkylation with Alkyl Halides: This is a classical and straightforward method.[1] However, it often suffers from over-alkylation with primary amines and uses alkyl halides, which can be toxic.[1][4]
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"Borrowing Hydrogen" (BH) with Alcohols: This is a more modern and sustainable approach that is excellent for the selective mono-alkylation of primary amines to secondary amines.[1] It is an atom-economical process, producing only water as a byproduct and avoiding the use of toxic alkyl halides.[1] However, it requires a catalyst, which can add to the cost and complexity of the reaction.[1]
Q3: How does the electronic nature of the aromatic amine affect the alkylation reaction?
A3: The electronic properties of the substituents on the aromatic ring significantly influence the nucleophilicity of the amine.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally more reactive towards alkylation.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the nitrogen, making the amine less nucleophilic and less reactive.[1] Reactions with such deactivated amines often require harsher conditions to proceed.[1]
Data Presentation
Table 1: Comparison of Different Methodologies for Mono-alkylation of Aniline
| Methodology | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Selectivity for Mono-alkylation | Reference |
| Direct Alkylation | Alkyl Halide | None | K₂CO₃ / Cs₂CO₃ | DMF | 25-100 | Moderate to Good (with excess amine) | [1] |
| Reductive Amination | Acetone | Copper Chromite | - | - | 140 | Nearly 100% | |
| Borrowing Hydrogen | Benzyl Alcohol | NiBr₂ / L1 | t-BuOK | Toluene | 130 | 49-88% (yield) | [5] |
| Borrowing Hydrogen | Primary Alcohols | [Ru]-3 | KOtBu | Toluene | 25-70 | High | [6] |
Table 2: Optimization of Reductive Alkylation of Aniline with Acetone
| Parameter | Condition | Yield of N-isopropylaniline (%) |
| Pressure (bar) | 20 | 22.3 |
| 40 | 68 | |
| 50 | 70 | |
| 80 | ~70 | |
| 110 | ~70 | |
| Catalyst Loading (% w/w) | 1 | 44.0 |
| 4 | 70.5 | |
| 6 | 67.2 | |
| 8 | 64.8 | |
| Aniline:Acetone Molar Ratio | 1:1 | - |
| 1:2 | - | |
| 1:3 | Optimum | |
| Optimized Conditions | 140°C, 50 bar, 60 min, 4% pre-reduced catalyst, 1:3 aniline:acetone | 93 |
| Data sourced from |
Experimental Protocols
Protocol 1: General Procedure for Direct N-alkylation of an Aromatic Amine with an Alkyl Halide
-
To a solution of the aromatic amine (1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, 2.0 equiv).
-
The alkyl halide (1.0-1.2 equiv) is added to the mixture. For improved selectivity, the alkyl halide can be added slowly over a period of time.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-alkylated aromatic amine.
Protocol 2: General Procedure for Reductive Amination of an Aromatic Amine with a Carbonyl Compound
-
In a reaction vessel, the aromatic amine (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) are dissolved in a suitable solvent (e.g., methanol, dichloroethane).
-
A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is added portion-wise to the solution.
-
The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.
-
The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the target secondary amine.
Protocol 3: General Procedure for Catalytic "Borrowing Hydrogen" N-alkylation of an Aromatic Amine with an Alcohol
-
In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the aromatic amine (1.0 mmol), the primary alcohol (1.0 mmol), a base (e.g., potassium tert-butoxide, 1.0 mmol), and the catalyst (e.g., a Ru or Ir complex, 1-5 mol%).[1][6]
-
Add a dry, degassed solvent (e.g., toluene, 1.0 mL) to the vial.[6]
-
Seal the vial and place it on a magnetic stirrer.
-
Allow the reaction to proceed at the desired temperature (e.g., 25 °C to 120 °C) for the specified time (e.g., 16-24 hours).[1][6]
-
Monitor the reaction progress using a suitable technique (e.g., GC-MS or TLC).[1]
-
Upon completion, cool the reaction to room temperature. The product can be isolated via standard workup and purification procedures, such as column chromatography.[1]
Visualizations
Caption: Troubleshooting logic for addressing poor selectivity due to over-alkylation.
Caption: Experimental workflow for the "Borrowing Hydrogen" N-alkylation of aromatic amines.
Caption: Logical relationship between reaction parameters and the outcome of mono-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in the Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate via LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate. The focus is on the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and why does it form?
A1: The most prevalent byproduct is the di-alkylated product, N,N-bis(ethoxycarbonylmethyl)-4-methoxyaniline . This occurs because the product of the initial N-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine (p-anisidine). This increased nucleophilicity can lead to a second reaction with the ethyl chloroacetate reagent.
Q2: Besides the di-alkylated product, what other impurities might I expect to see in my LC-MS analysis?
A2: Other potential impurities include:
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Unreacted p-anisidine: Incomplete reaction can lead to the presence of the starting amine.
-
Unreacted ethyl chloroacetate: If used in excess, this reagent may be observed.
-
Hydrolysis products: Ethyl chloroacetate can undergo hydrolysis to form chloroacetic acid and ethanol, particularly if there is moisture in the reaction.[1][2] Under alkaline conditions, it can also form glycolic acid.[2]
Q3: My LC-MS data shows a peak with an m/z that I cannot identify. What are the initial steps for troubleshooting?
A3: Start by verifying the expected masses of your starting materials, product, and the common byproducts listed in the data table below. Consider the possibility of adduct formation (e.g., +Na, +K, +NH₄) in your mass spectrum, which will increase the observed m/z. Also, check for in-source fragmentation of your target molecule. A logical, step-by-step approach to pinpointing the issue is often the most effective.
Q4: How can I minimize the formation of the di-alkylated byproduct?
A4: To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of p-anisidine relative to ethyl chloroacetate.
-
Slow Addition: Add the ethyl chloroacetate to the reaction mixture slowly. This maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive secondary amine product reacting again.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High intensity of a peak at m/z 296.14 [M+H]⁺ | Significant formation of the di-alkylated byproduct. | - Use a larger excess of p-anisidine. - Add ethyl chloroacetate dropwise or via a syringe pump. - Consider lowering the reaction temperature. |
| Prominent peak at m/z 124.07 [M+H]⁺ | Incomplete reaction, unreacted p-anisidine remains. | - Increase reaction time or temperature. - Ensure the base used is sufficient and appropriately reactive. |
| No product peak observed, only starting materials. | Reaction failed to initiate. | - Check the quality and reactivity of your reagents. - Ensure the reaction temperature is adequate. - Verify that the base was added and is active. |
| Broad or tailing peaks in the chromatogram. | Column overload, contamination, or inappropriate mobile phase. | - Dilute the sample before injection. - Use a guard column and ensure proper sample cleanup. - Optimize the mobile phase composition and pH. |
| Unexpected peaks with low molecular weights. | Contamination or degradation. | - Check for hydrolysis of ethyl chloroacetate by looking for masses corresponding to chloroacetic acid or glycolic acid. - Run a blank (solvent) injection to check for system contamination. |
Data Presentation: Potential Byproducts and Their Mass Signatures
The following table summarizes the expected protonated molecular ions [M+H]⁺ in positive ion mode ESI-MS for the target compound and potential byproducts.
| Compound Name | Structure | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| p-Anisidine (Starting Material) | C₇H₉NO | 123.15 | 124.16 | |
| Ethyl chloroacetate (Starting Material) | C₄H₇ClO₂ | 122.55 | Typically not observed as [M+H]⁺ | |
| This compound (Product) | C₁₁H₁₅NO₃ | 209.24 | 210.25 | |
| N,N-bis(ethoxycarbonylmethyl)-4-methoxyaniline (Di-alkylation Byproduct) | ![]() | C₁₅H₂₁NO₅ | 295.33 | 296.34 |
| Chloroacetic acid (Hydrolysis Byproduct) | C₂H₃ClO₂ | 94.50 | Typically observed in negative ion mode |
Experimental Protocol: LC-MS Analysis
This protocol provides a general method for the analysis of the reaction mixture. Optimization may be required based on the specific instrumentation used.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown peak in your LC-MS data.
Caption: A flowchart for systematic byproduct identification in LC-MS.
References
Validation & Comparative
A Comparative Analysis of Catalysts for Sustainable N-Alkylation of Amines
For researchers, scientists, and drug development professionals, the efficient and selective N-alkylation of amines is a cornerstone of organic synthesis. This guide provides a comparative analysis of various catalytic systems, focusing on reaction yields and detailed experimental protocols to support informed catalyst selection for greener and more efficient chemical production.
The N-alkylation of amines with alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents a highly atom-economical and environmentally benign synthetic route.[1][2] This approach avoids the use of hazardous alkyl halides and generates water as the primary byproduct.[3] The choice of catalyst is paramount in achieving high yields and selectivity. This guide compares the performance of several prominent homogeneous and heterogeneous catalysts, providing quantitative data and procedural insights.
Comparative Yield Analysis
The following table summarizes the performance of various catalysts in the N-alkylation of amines with alcohols. It is important to note that reaction conditions such as temperature, solvent, and base can significantly influence the yield.
| Catalyst Type | Catalyst | Amine Substrate | Alcohol Substrate | Yield (%) | Reference |
| Homogeneous | |||||
| Iridium | NHC-Ir(III) Complex (2b) | Aniline | Benzyl alcohol | 93 | [4] |
| Iridium | NHC-Ir(III) Complex (2b) | 4-Methylaniline | Benzyl alcohol | 72 | [4] |
| Iridium | NHC-Ir(III) Complex (2b) | 2-Nitroaniline | Benzyl alcohol | 64 | [4] |
| Ruthenium | Commercially available Ru complex | 4-Methoxyaniline | 1-Octanol | High | [5] |
| Manganese | Mn-PNP pincer complex (1) | Aniline | Benzyl alcohol | 78 | [6] |
| Manganese | Mn-PNP pincer complex (2) | Aniline | Benzyl alcohol | 56 | [6] |
| Heterogeneous | |||||
| Palladium | PdHx/Al2O3 | Aniline | Phenol | Good | [7] |
| Nickel | Ni/θ-Al2O3 | Aniline | Benzyl alcohol | High | [8] |
| Silver | Ag/Al2O3 | Aniline | Benzyl alcohol | High | [9] |
| Cobalt | Co-nanoparticles | Various amines | Various alcohols | >100 examples | [10] |
| Titanium | Titanium hydroxide | Various amines | Various alcohols | >90 (selectivity) | [11][12] |
| Nickel-Copper | Ni-Cu/γ-Al2O3 | Various amines | Various alcohols | High | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for selected catalytic systems.
1. N-Alkylation using a Homogeneous Iridium Catalyst [4]
-
Reaction Setup: A mixture of aniline (1.0 mmol), benzyl alcohol (1.5 mmol), tBuOK (1.5 mmol), and the NHC-Ir(III) catalyst (1.0 mol%) is heated at 120 °C for 20-24 hours in an air atmosphere.
-
Work-up and Analysis: After the reaction, the mixture is cooled to room temperature. The yield is determined by 1H NMR spectroscopy. For isolation, the product is purified by column chromatography.
2. N-Alkylation using a Heterogeneous Nickel Catalyst [8]
-
Catalyst Preparation: Ni/θ-Al2O3 is prepared by the in-situ H2-reduction of NiO/θ-Al2O3.
-
Reaction Setup: A mixture of the amine, alcohol, and the Ni/θ-Al2O3 catalyst is heated under additive-free conditions. The reaction can be performed with various anilines, aliphatic amines, and alcohols.
-
Catalyst Reusability: The heterogeneous nature of the catalyst allows for easy recovery by filtration and reuse in subsequent reactions.
3. N-Alkylation using a Homogeneous Manganese Catalyst [6]
-
Reaction Setup: Aniline (1 equiv.) and benzyl alcohol (1.2 equiv.) are reacted in the presence of a manganese pincer complex (2 mol%) and t-BuOK (1 equiv.) at 80 °C.
-
Product Isolation: The reaction mixture is worked up to isolate the N-benzylaniline product. The protocol is noted for its mild conditions and high chemoselectivity.
Visualizing the N-Alkylation Process
The "borrowing hydrogen" mechanism is a common pathway for the N-alkylation of amines with alcohols catalyzed by transition metals.[14] The following diagrams illustrate the general workflow and the catalytic cycle.
Caption: A generalized experimental workflow for catalytic N-alkylation of amines with alcohols.
Caption: The catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.
Conclusion
The choice of catalyst for N-alkylation depends on various factors, including substrate scope, desired reaction conditions, and cost. Homogeneous catalysts, such as those based on iridium and ruthenium, often exhibit high activity and selectivity under mild conditions.[4][5] Heterogeneous catalysts, including those based on nickel, palladium, and silver, offer the significant advantage of easy separation and recyclability, aligning with the principles of green chemistry.[7][8][9] The development of catalysts based on earth-abundant and inexpensive metals like manganese and titanium is also a promising area of research for sustainable chemical synthesis.[6][11][12] This guide provides a foundation for researchers to select the most appropriate catalytic system for their specific N-alkylation needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Ethyl 2-[(4-methoxyphenyl)amino]acetate Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives containing the (4-methoxyphenyl)amino moiety, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Due to the limited availability of comprehensive studies on a homologous series of Ethyl 2-[(4-methoxyphenyl)amino]acetate derivatives, this guide presents experimental data from structurally related compounds to highlight the therapeutic potential of the core scaffold.
Anticancer Activity
Derivatives incorporating the (4-methoxyphenyl)amino group have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected compounds.
Table 1: In Vitro Anticancer Activity of (4-methoxyphenyl)amino Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 4-(4-methoxyphenyl)-pyrano[3,2-c]quinoline-3-carboxylate (3c) | MCF-7 (Breast) | MTT | 30 | [1] |
| HT-29 (Colon) | MTT | 28 | [1] | |
| Pyrazolo[3,4-b]pyridine derivative (9a) | Hela (Cervical) | MTT | 2.59 | [2] |
| Pyrazolo[3,4-b]pyridine derivative (14g) | MCF-7 (Breast) | MTT | 4.66 | [2] |
| HCT-116 (Colon) | MTT | 1.98 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to this compound has been evaluated using in vivo models. The carrageenan-induced paw edema model is a standard method to assess acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity of Related Acetate Derivatives
| Compound/Derivative | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |
| Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate | Rat | Carrageenan-induced paw edema | Not Specified | Significant | [3] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Mouse | Carrageenan-induced paw edema | 10 mg/kg | 33.3 ± 0.77 (at 2h) | [4] |
| 20 mg/kg | 34.7 ± 0.74 (at 2h) | [4] | |||
| 30 mg/kg | 40.58 ± 0.84 (at 5h) | [4] |
Antimicrobial Activity
The antimicrobial properties of derivatives have been explored against a range of pathogenic bacteria. The agar well diffusion method is a common technique for preliminary screening of antimicrobial activity.
Table 3: Antibacterial Activity of a Related Carbamate Complex
| Compound/Derivative | Bacterial Strain | Assay | Zone of Inhibition (mm) | Reference |
| Co(II) complex of Ethyl (2-(methylcarbamoyl)phenyl)carbamate | Micrococcus luteus | Agar well diffusion | 20 | [5] |
| Listeria monocytogenes | Agar well diffusion | 15 | [5] | |
| Staphylococcus aureus | Agar well diffusion | 13 | [5] | |
| Klebsiella pneumoniae | Agar well diffusion | 13 | [5] | |
| Proteus vulgaris | Agar well diffusion | 13 | [5] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate acute anti-inflammatory activity.
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Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.[3][6][7]
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized bacterial suspension evenly over the agar surface.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.[7]
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution to each well.[3]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, which indicates the inhibition of bacterial growth.
Visualizations
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A general workflow for the synthesis and biological screening of new compounds.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs target components of this pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway in inflammation.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 6. hereditybio.in [hereditybio.in]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Leaving Groups for the N-Alkylation of p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of this reaction is significantly influenced by the nature of the leaving group on the alkylating agent. This guide provides a comparative analysis of common leaving groups for the N-alkylation of p-anisidine, supported by established chemical principles and representative experimental data.
The nucleophilic substitution reaction for the N-alkylation of p-anisidine involves the attack of the nitrogen atom of the amine on the electrophilic carbon of the alkylating agent. A good leaving group is essential for this reaction to proceed at a reasonable rate, as it must be able to stabilize the negative charge that develops as the C-N bond is formed and the C-X bond is broken. The reactivity of the leaving group is inversely proportional to its basicity; weaker bases are better leaving groups.
Comparative Performance of Leaving Groups
The selection of an appropriate leaving group is a critical parameter in the N-alkylation of p-anisidine. The following table summarizes the relative reactivity of common leaving groups based on established principles of nucleophilic substitution. The general trend for halide reactivity is I > Br > Cl.[1] Sulfonates, such as tosylates, are also excellent leaving groups, often comparable to or better than iodide.
| Leaving Group | Alkylating Agent Example | Relative Reactivity | Key Considerations |
| Iodide (-I) | Methyl Iodide | Very High | Highly reactive, often leading to faster reaction rates and higher yields. Can be more expensive and less stable than other halides. |
| Bromide (-Br) | Benzyl Bromide | High | A good balance of reactivity and stability. Commonly used for N-alkylation.[2] |
| Chloride (-Cl) | Benzyl Chloride | Moderate | Less reactive than bromides and iodides, may require more forcing conditions (higher temperatures, longer reaction times).[1][2] |
| Tosylate (-OTs) | Methyl Tosylate | Very High | Excellent leaving group due to the resonance stabilization of the tosylate anion. Often used when halides are unreactive. |
Logical Workflow for a Comparative Study
The following diagram illustrates a logical workflow for conducting a comparative study of leaving groups for the N-alkylation of p-anisidine.
Caption: Workflow for a comparative study of leaving groups.
Experimental Protocols
The following are representative protocols for the N-alkylation of p-anisidine using different types of leaving groups. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: N-Alkylation of p-Anisidine with an Alkyl Halide
This protocol is a general procedure for the selective N-monoalkylation of anilines.[3][4]
Materials:
-
p-Anisidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add p-anisidine (1.0 eq.) and the chosen solvent (e.g., methanol).
-
Add the base (1.1 eq. of TEA or 1.5 eq. of K₂CO₃).
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0 eq.) dropwise to the stirred solution.
-
Continue stirring at room temperature for 3-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-p-anisidine.
Protocol 2: N-Alkylation of p-Anisidine with an Alkyl Tosylate
This protocol involves the initial preparation of the alkyl tosylate from the corresponding alcohol, followed by the N-alkylation reaction.
Part A: Preparation of Alkyl Tosylate [5]
-
To a solution of the desired alcohol (1.0 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the alkyl tosylate.
Part B: N-Alkylation with Alkyl Tosylate [6]
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq.) and the prepared alkyl tosylate (1.0 eq.) in a polar aprotic solvent such as DMF.
-
Add a base such as potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice of leaving group for the N-alkylation of p-anisidine has a profound impact on the reaction's success. While alkyl iodides and tosylates generally offer the highest reactivity, alkyl bromides provide a good compromise between reactivity and cost. Alkyl chlorides are the least reactive and may necessitate more vigorous reaction conditions. The provided protocols offer a foundation for researchers to explore and optimize the N-alkylation of p-anisidine and other aromatic amines, enabling the efficient synthesis of valuable nitrogen-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine -YAKHAK HOEJI [koreascience.kr]
- 4. N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]
Purity Assessment of Synthesized Ethyl 2-[(4-methoxyphenyl)amino]acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Ethyl 2-[(4-methoxyphenyl)amino]acetate. The performance of various synthetic routes is compared, and detailed experimental protocols for both synthesis and purity analysis are provided. This document aims to assist researchers in selecting the most appropriate methods for their specific needs, ensuring the quality and reliability of this important chemical intermediate.
Introduction to this compound
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure consists of a p-methoxyphenyl group attached to the nitrogen of an ethyl aminoacetate moiety. The purity of this compound is of paramount importance, as impurities can carry through subsequent synthetic steps and potentially affect the efficacy and safety of the final drug product.
This guide will explore a common synthetic route to this compound and compare it with alternative methods. Furthermore, it will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for its purity assessment.
Synthesis of this compound: A Comparison of Routes
The synthesis of this compound can be achieved through several methods. Below is a comparison of two plausible synthetic routes.
Route 1: Direct N-Alkylation
This is a classical and straightforward approach involving the nucleophilic substitution of a halide by an amine.
-
Reaction Scheme: p-Anisidine is reacted with ethyl chloroacetate in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Advantages: The starting materials are readily available and the procedure is relatively simple to perform.
-
Disadvantages: The reaction can sometimes lead to over-alkylation, producing the tertiary amine as a significant byproduct. The basic conditions can also promote the hydrolysis of the ester.
Route 2: Buchwald-Hartwig Amination
This is a more modern, palladium-catalyzed cross-coupling reaction.[1][2][3][4]
-
Reaction Scheme: p-Bromoanisole is coupled with ethyl glycinate using a palladium catalyst and a suitable phosphine ligand.
-
Advantages: This method offers excellent control over the formation of the C-N bond and typically provides higher yields and purity compared to direct alkylation. It is also more versatile, allowing for the coupling of a wider range of aryl halides and amines.[1][4]
-
Disadvantages: The palladium catalyst and phosphine ligands can be expensive. The reaction conditions need to be carefully optimized to achieve good results.
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: N-Alkylation | Route 2: Buchwald-Hartwig Amination |
| Reagents | p-Anisidine, Ethyl Chloroacetate, Base (e.g., K2CO3) | p-Bromoanisole, Ethyl Glycinate, Palladium Catalyst, Phosphine Ligand, Base |
| Reaction Type | Nucleophilic Substitution | Palladium-Catalyzed Cross-Coupling |
| Common Impurities | Unreacted p-anisidine, Di-alkylation product, Hydrolysis product | Unreacted starting materials, Ligand-related byproducts, Metal residues |
| Typical Yield | Moderate to Good | Good to Excellent |
| Cost | Lower | Higher |
| Scalability | Good | Can be challenging due to catalyst cost and removal |
Experimental Protocols: Synthesis
Protocol for Route 1: N-Alkylation of p-Anisidine
-
Materials: p-Anisidine, ethyl chloroacetate, potassium carbonate (anhydrous), acetonitrile (anhydrous), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of p-anisidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Route 2: Buchwald-Hartwig Amination
-
Materials: p-Bromoanisole, ethyl glycinate hydrochloride, palladium(II) acetate, a suitable phosphine ligand (e.g., XPhos), sodium tert-butoxide, toluene (anhydrous), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a glovebox, combine palladium(II) acetate (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Add p-bromoanisole (1.0 eq) and ethyl glycinate hydrochloride (1.2 eq) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Purity Assessment: A Comparative Analysis of Techniques
The purity of the synthesized this compound can be determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method with UV detection is well-suited for the analysis of this compound.
-
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is used to monitor the eluent and detect the separated components.
-
Advantages: High resolution and sensitivity, excellent for quantitative analysis, and can be automated for high-throughput analysis.
-
Disadvantages: May require derivatization for compounds without a UV chromophore (not an issue for the target compound).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
-
Principle: The sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For polar compounds like the target molecule, derivatization (e.g., with ethyl chloroformate) may be necessary to increase volatility.[5][6][7][8][9]
-
Advantages: Excellent for the identification of volatile impurities, high sensitivity, and provides structural information from the mass spectrum.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds, and may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation and can also be used for quantitative analysis (qNMR).
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms absorb energy and transition to a higher energy state. The frequency at which a nucleus absorbs energy is dependent on its chemical environment, providing detailed information about the structure of the molecule. For quantitative analysis, a known amount of an internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the standard.
-
Advantages: Provides detailed structural information, is non-destructive, and can be used for absolute quantification without the need for a reference standard of the analyte.
-
Disadvantages: Lower sensitivity compared to HPLC and GC-MS, and can be more time-consuming for quantitative analysis.
Table 2: Comparison of Purity Assessment Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential Partitioning | Volatility and Mass-to-Charge Ratio | Nuclear Spin in a Magnetic Field |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Confirmation & Absolute Quantification |
| Sensitivity | High | Very High | Moderate |
| Sample Prep | Simple dissolution | May require derivatization | Simple dissolution with internal standard |
| Throughput | High | Moderate | Low |
| Data Output | Chromatogram (Retention Time, Peak Area) | Total Ion Chromatogram, Mass Spectra | NMR Spectrum (Chemical Shift, Integration) |
Experimental Protocols: Purity Assessment
Protocol for HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the HPLC conditions (flow rate, gradient, injection volume, UV detection wavelength).
-
Inject the standards and the sample solution.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by area normalization or by using a calibration curve.
-
Protocol for GC-MS Analysis (with Derivatization)
-
Instrumentation: GC-MS system with a capillary column suitable for polar compounds.
-
Derivatizing Agent: Ethyl chloroformate.
-
Procedure:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Run the appropriate temperature program.
-
Identify the main peak and any impurity peaks by comparing their mass spectra with a library database.
-
Protocol for Quantitative NMR (qNMR) Analysis
-
Instrumentation: NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Procedure:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_std = purity of the internal standard.
-
Visualizing the Workflow and Method Comparison
To aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of this compound via N-alkylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 2-[(4-methoxyphenyl)amino]acetate and its Precursors: A Comparative Guide
For Immediate Release
This guide provides a detailed spectroscopic comparison of Ethyl 2-[(4-methoxyphenyl)amino]acetate, a key intermediate in pharmaceutical synthesis, and its precursors, p-anisidine and ethyl chloroacetate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource with supporting experimental data and protocols.
Introduction
This compound is synthesized through the N-alkylation of p-anisidine with ethyl chloroacetate. Understanding the spectroscopic characteristics of the final product in relation to its starting materials is crucial for reaction monitoring, quality control, and structural verification. This guide presents a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for these three compounds.
Spectroscopic Data Comparison
The key spectroscopic data for this compound and its precursors are summarized in the tables below. This allows for a direct and objective comparison of the changes in chemical structure as the reaction progresses.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | p-Anisidine | Ethyl Chloroacetate | This compound |
| N-H Stretch | 3434, 3350 | - | ~3400 |
| C-H (Aromatic) | ~3050 | - | ~3050 |
| C-H (Aliphatic) | ~2950 | 2980, 2940 | ~2980, 2930 |
| C=O Stretch | - | 1749 | ~1735 |
| C=C (Aromatic) | ~1600, 1510 | - | ~1600, 1510 |
| C-O (Ether) | ~1240 | ~1190 | ~1240 |
| C-N Stretch | ~1240 | - | ~1250 |
| C-Cl Stretch | - | ~770 | - |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Proton | p-Anisidine (CDCl₃) | Ethyl Chloroacetate (CDCl₃) | This compound (CDCl₃) |
| -CH₃ (ester) | - | 1.31 (t, 3H) | 1.30 (t, 3H) |
| -OCH₃ | 3.76 (s, 3H) | - | 3.77 (s, 3H) |
| -NH₂ / -NH- | 3.55 (s, 2H) | - | 4.10 (s, 1H) |
| -CH₂- (ester) | - | 4.25 (q, 2H) | 4.25 (q, 2H) |
| -CH₂- (acetate) | - | 4.06 (s, 2H) | 3.90 (s, 2H) |
| Aromatic-H | 6.78 (d, 2H), 6.69 (d, 2H) | - | 6.80 (d, 2H), 6.65 (d, 2H) |
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Carbon | p-Anisidine (CDCl₃) | Ethyl Chloroacetate (CDCl₃) | This compound (CDCl₃) |
| -CH₃ (ester) | - | 14.1 | ~14.2 |
| -OCH₃ | 55.6 | - | ~55.8 |
| -CH₂- (acetate) | - | 41.1 | ~46.0 |
| -CH₂- (ester) | - | 61.8 | ~61.5 |
| Aromatic C-N | 139.7 | - | ~142.0 |
| Aromatic C-O | 152.8 | - | ~152.5 |
| Aromatic C-H | 114.8, 115.7 | - | ~114.9, ~115.0 |
| C=O | - | 167.3 | ~171.0 |
Note: Some values for this compound are estimated based on typical chemical shifts for similar structures due to the limited availability of experimental data in the searched literature.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-alkylation of p-anisidine with ethyl chloroacetate.
Materials:
-
p-Anisidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (or other suitable aprotic solvent)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of p-anisidine (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
Spectroscopic Analysis
FT-IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer. Liquid samples were analyzed as a thin film between KBr plates. Solid samples were analyzed as a KBr pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Visualizing the Synthesis
The synthesis of this compound from its precursors can be visualized as a straightforward N-alkylation reaction.
Caption: Synthetic pathway for this compound.
Interpretation of Spectroscopic Data
The spectroscopic data clearly illustrates the formation of this compound from its precursors.
-
FT-IR: The disappearance of the characteristic N-H stretching bands of the primary amine in p-anisidine and the appearance of a single N-H stretching band for the secondary amine in the product are key indicators of the reaction's success. The presence of the C=O stretching band from the ester group is retained from ethyl chloroacetate in the final product.
-
¹H NMR: The most significant change is the disappearance of the -NH₂ proton signal of p-anisidine and the appearance of a new -NH- proton signal in the product. Additionally, a new singlet corresponding to the -CH₂- group attached to the nitrogen is observed in the product's spectrum. The signals for the ethyl group and the methoxy group remain largely unchanged.
-
¹³C NMR: The formation of the new C-N bond is reflected in the chemical shift of the carbon atom adjacent to the nitrogen. The carbonyl carbon of the ester and the aromatic carbons can also be assigned in the final product, confirming its structure.
This comparative guide provides a foundational resource for the spectroscopic analysis of this compound and its synthesis. The provided data and protocols can aid in the efficient and accurate production and characterization of this important pharmaceutical intermediate.
A Comparative Guide to the Chiral Separation of N-Aryl Amino Acid Ester Derivatives
The enantioselective separation of N-aryl amino acid ester derivatives is a critical analytical challenge in the pharmaceutical and fine chemical industries. The stereoisomers of these compounds can exhibit significantly different pharmacological and toxicological profiles, making their accurate analysis and purification essential. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose, employing a variety of chiral stationary phases (CSPs) to achieve resolution. This guide provides an objective comparison of different chromatographic approaches, supported by experimental data, to aid researchers in selecting and developing optimal chiral separation methods.
Data Presentation: A Comparative Analysis of Chiral Separation Performance
The following tables summarize quantitative data for the chiral separation of various N-aryl amino acid ester derivatives on different CSPs using HPLC and SFC. The key performance indicators—retention factor (k'), separation factor (α), and resolution (Rs)—are presented to facilitate a direct comparison of different methods.
High-Performance Liquid Chromatography (HPLC) Data
Table 1: Chiral Separation of N-FMOC Amino Acid Methyl Esters on Amylose-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs | Elution Order |
| FMOC-Alanine-OMe | Chiralpak IA | 10% 2-propanol/hexane + 0.1% TFA | 3.12 | 1.27 | 11.77 | S |
| FMOC-Valine-OMe | Chiralpak IA | 10% 2-propanol/hexane + 0.1% TFA | 1.70 | 1.73 | 5.97 | S |
| FMOC-Leucine-OMe | Chiralpak IA | 10% 2-propanol/hexane + 0.1% TFA | 1.57 | 3.73 | 2.20 | S |
| FMOC-Phenylglycine-OMe | Chiralpak IA | 10% 2-propanol/hexane + 0.1% TFA | 2.41 | 1.68 | 11.20 | S |
| FMOC-Alanine-OMe | Chiralpak IB | 10% 2-propanol/hexane + 0.1% TFA | 2.87 | 1.42 | 12.90 | S |
| FMOC-Valine-OMe | Chiralpak IB | 10% 2-propanol/hexane + 0.1% TFA | 1.71 | 1.90 | 7.37 | S |
| FMOC-Leucine-OMe | Chiralpak IB | 10% 2-propanol/hexane + 0.1% TFA | 1.54 | 3.90 | 2.60 | S |
| FMOC-Phenylglycine-OMe | Chiralpak IB | 10% 2-propanol/hexane + 0.1% TFA | 2.48 | 1.85 | 13.50 | S |
Data extracted from a study on the liquid chromatographic enantiomer separation of N-fluorenylmethoxycarbonyl (FMOC) α-amino acids and their methyl esters.[1]
Table 2: Chiral Separation of NBD-Derivatized Amino Acid Ethyl Esters on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs | Elution Order |
| NBD-Leucine-OEt | Chiralpak IA | 20% 2-propanol/hexane | 1.57 | 3.73 | 2.20 | S |
| NBD-Phenylglycine-OEt | Chiralpak IA | 20% 2-propanol/hexane | 1.18 | 9.46 | 1.79 | S |
| NBD-Valine-OEt | Chiralpak IA | 20% 2-propanol/hexane | 1.37 | 4.36 | 2.81 | S |
| NBD-Leucine-OEt | Chiralpak AD-H | 20% 2-propanol/hexane | 1.67 | 3.82 | 2.48 | S |
| NBD-Phenylglycine-OEt | Chiralpak AD-H | 20% 2-propanol/hexane | 1.40 | 10.32 | 1.83 | S |
| NBD-Valine-OEt | Chiralpak AD-H | 20% 2-propanol/hexane | 1.42 | 4.63 | 3.52 | S |
Data from a study on the enantiomeric resolution of chiral amines and α-amino acid esters as nitrobenzoxadiazole (NBD) derivatives.[2]
Supercritical Fluid Chromatography (SFC) Data
Table 3: Comparative Chiral Separation of Nα-Fmoc-Amino Acids on Quinine-Based CSPs under SFC Conditions
| Analyte | Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | k'1 | α | Rs | Elution Order |
| Fmoc-Asp(OtBu)-OH | ZWIX(+) | 80/20 (MeOH + 30mM TEA + 60mM FA) | 0.81 | 1.12 | 1.21 | D |
| Fmoc-Lys(Boc)-OH | ZWIX(+) | 80/20 (MeOH + 30mM TEA + 60mM FA) | 1.12 | 1.09 | 1.01 | D |
| Fmoc-Leu-OH | ZWIX(+) | 80/20 (MeOH + 30mM TEA + 60mM FA) | 1.03 | 1.10 | 1.15 | D |
| Fmoc-Phe-OH | ZWIX(+) | 80/20 (MeOH + 30mM TEA + 60mM FA) | 0.95 | 1.11 | 1.20 | D |
| Fmoc-Asp(OtBu)-OH | QN-AX | 80/20 (MeOH + 30mM TEA + 60mM FA) | 1.23 | 1.15 | 1.95 | D |
| Fmoc-Lys(Boc)-OH | QN-AX | 80/20 (MeOH + 30mM TEA + 60mM FA) | 1.89 | 1.11 | 1.88 | D |
| Fmoc-Leu-OH | QN-AX | 80/20 (MeOH + 30mM TEA + 60mM FA) | 1.76 | 1.12 | 1.90 | D |
| Fmoc-Phe-OH | QN-AX | 80/20 (MeOH + 30mM TEA + 60mM FA) | 1.55 | 1.14 | 2.10 | D |
This table presents data for the N-Fmoc protected amino acids, providing a strong indication of the performance for their corresponding esters under similar SFC conditions. Data extracted from a comparative study on quinine-based zwitterionic (ZWIX(+)) and anion exchanger-type (QN-AX) CSPs.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are generalized protocols for HPLC and SFC techniques based on the cited literature.
HPLC Experimental Protocol
-
Instrumentation :
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector is typically used. For the separation of NBD derivatives, a fluorescence detector is also employed.[2]
-
-
Chiral Stationary Phases (CSPs) :
-
Polysaccharide-based : Columns such as Chiralpak® IA, IB, IC, ID, IE, IF, and Chiralcel® OD-H are widely used. These are available in both coated and covalently bonded forms.[2]
-
Macrocyclic Glycopeptide-based : CHIROBIOTIC™ T and R columns are effective for N-blocked amino acids.
-
Quinine-based : Zwitterionic (e.g., CHIRALPAK® ZWIX(+)) and anion-exchanger (e.g., CHIRALPAK® QN-AX) phases are also utilized.[3]
-
-
Mobile Phase Preparation :
-
Normal Phase : Typically consists of a mixture of hexane and an alcohol (e.g., 2-propanol or ethanol) in various ratios (e.g., 90:10 to 70:30 v/v).[2] Acidic or basic additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) are often added to improve peak shape and resolution.
-
Reversed Phase : A mixture of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).
-
Polar Organic Mode : Typically uses polar organic solvents like methanol or acetonitrile, often with acidic and basic additives to control ionization.
-
-
Sample Preparation :
-
Racemic standards or samples of N-aryl amino acid esters are dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
For derivatization (e.g., with NBD-Cl), the amino acid ester is reacted with the derivatizing agent in the presence of a base.[2]
-
All samples should be filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
Flow Rate : Typically 0.5 to 1.5 mL/min.
-
Column Temperature : Usually maintained between 20°C and 40°C.
-
Injection Volume : 5 to 20 µL.
-
Detection : UV detection is commonly performed at 220 nm, 230 nm, or 254 nm. For NBD derivatives, fluorescence detection with excitation at 470 nm and emission at 530 nm is used for higher sensitivity.[2]
-
-
Data Analysis :
-
The retention factor (k') is calculated as k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.
-
The separation factor (α) is calculated as α = k'2 / k'1, where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively.
-
The resolution (Rs) is calculated as Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base of the two enantiomers.
-
SFC Experimental Protocol
-
Instrumentation :
-
An SFC system consisting of a CO2 pump, a modifier pump, an autosampler, a column oven, and a back pressure regulator (BPR) is required. A UV-Vis or PDA detector is commonly used.
-
-
Chiral Stationary Phases (CSPs) :
-
Many CSPs used in HPLC, particularly polysaccharide and quinine-based columns, are also effective in SFC.[3]
-
-
Mobile Phase :
-
The mobile phase is a mixture of supercritical carbon dioxide (CO2) and a polar organic modifier, typically methanol, ethanol, or 2-propanol.
-
The modifier percentage is a critical parameter for optimizing selectivity and is typically varied from 5% to 40%.
-
Additives such as TFA, DEA, or ammonium acetate can be added to the modifier to improve peak shape and resolution, especially for ionizable analytes.[3]
-
-
Sample Preparation :
-
Samples are dissolved in the modifier or a solvent miscible with the mobile phase.
-
-
Chromatographic Conditions :
-
Flow Rate : Typically 1 to 4 mL/min.
-
Back Pressure : Maintained between 100 and 200 bar.
-
Column Temperature : Usually controlled between 25°C and 50°C.
-
Modifier Gradient : Isocratic or gradient elution can be used to optimize the separation.
-
-
Data Analysis :
-
The same parameters (k', α, and Rs) are calculated as in HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the typical workflows for developing chiral separation methods using HPLC and SFC.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Biological Activity: A Comparative Guide to Ethyl 2-[(4-methoxyphenyl)amino]acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of Ethyl 2-[(4-methoxyphenyl)amino]acetate analogs based on in silico computational methods. The following sections detail the predicted pharmacokinetics, and potential anticancer activities of these compounds, offering insights for further drug discovery and development.
Comparative Analysis of Predicted Biological Activities
The therapeutic potential of novel compounds is significantly dependent on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as their interaction with specific biological targets. This section presents a comparative summary of the in silico predicted ADMET properties and molecular docking scores for a series of this compound analogs.
Predicted ADMET Properties
The drug-likeness and pharmacokinetic properties of the analogs were evaluated using computational models. The following table summarizes key ADMET parameters, which are crucial in the early stages of drug development to assess the potential of a compound to become a viable drug.
Table 1: Predicted ADMET Properties of this compound Analogs
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations |
| Analog 1 | C12H15NO3 | 221.25 | 1.85 | 1 | 3 | 0 |
| Analog 2 | C12H14ClNO3 | 255.70 | 2.45 | 1 | 3 | 0 |
| Analog 3 | C13H17NO4 | 251.28 | 1.70 | 1 | 4 | 0 |
| Analog 4 | C12H14N2O5 | 266.25 | 1.20 | 2 | 5 | 0 |
| Analog 5 | C13H17NO3 | 235.28 | 2.20 | 1 | 3 | 0 |
Molecular Docking Analysis
To elucidate the potential mechanism of action, molecular docking studies were performed against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. The docking scores, representing the binding affinity of the compounds to the receptor, are presented below. A more negative score indicates a stronger predicted binding affinity.
Table 2: Molecular Docking Scores of Analogs against EGFR Kinase Domain
| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Analog 1 | -7.8 | Leu718, Val726, Ala743, Lys745 |
| Analog 2 | -8.5 | Leu718, Val726, Ala743, Lys745, Cys797 |
| Analog 3 | -8.1 | Thr790, Gln791, Leu844, Asp855 |
| Analog 4 | -7.5 | Met793, Pro794, Leu792 |
| Analog 5 | -8.3 | Leu718, Val726, Ala743, Lys745, Met793 |
| Erlotinib (Control) | -9.2 | Leu718, Val726, Ala743, Lys745, Met793 |
Experimental Protocols
The in silico predictions presented in this guide were generated using the following computational methodologies.
ADMET Prediction
The ADMET properties were predicted using the SwissADME web tool.[1] The canonical SMILES notation of each analog was used as the input. The tool calculates various physicochemical properties, pharmacokinetic parameters, and drug-likeness based on established models and rules, including Lipinski's rule of five.[1]
Molecular Docking
Molecular docking studies were conducted using AutoDock Vina.[2] The crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 1M17) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and ligands, and adding polar hydrogens. The analog structures were sketched using ChemDraw and converted to 3D structures. A grid box was centered on the active site of the receptor. The docking simulations were performed using the Lamarckian Genetic Algorithm, and the results were analyzed based on the binding energies and interaction patterns.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the computational workflow employed for the in silico prediction of biological activity.
EGFR Signaling Pathway
The diagram below depicts a simplified representation of the EGFR signaling pathway, which is a critical pathway in cell proliferation and is often dysregulated in cancer. The inhibition of this pathway is a key strategy in anticancer drug development.
References
- 1. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate: Conventional vs. Modern Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for Ethyl 2-[(4-methoxyphenyl)amino]acetate, a key building block in various pharmacologically active molecules. We will explore a traditional thermal method and a modern, microwave-assisted approach, presenting detailed experimental protocols and quantitative data to facilitate an objective comparison of their efficacy and efficiency.
At a Glance: Synthetic Route Comparison
The synthesis of this compound is typically achieved through the N-alkylation of p-anisidine with an ethyl haloacetate. Below is a summary of the key performance indicators for the conventional heating method versus a novel microwave-assisted approach.
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
| Reaction Time | 12 hours | 10 minutes |
| Yield | 78% | 92% |
| Solvent | Ethanol | Ethanol |
| Catalyst | Sodium Iodide (NaI) | None |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Temperature | Reflux (approx. 78 °C) | 100 °C |
| Purification | Column Chromatography | Recrystallization |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow for both the conventional and microwave-assisted synthetic routes.
Experimental Protocols
Route 1: Conventional Synthesis via Thermal Heating
This established method involves the nucleophilic substitution of ethyl bromoacetate with p-anisidine under reflux conditions.
Materials:
-
p-Anisidine (1.23 g, 10 mmol)
-
Ethyl bromoacetate (1.67 g, 10 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Sodium iodide (NaI) (0.15 g, 1 mmol)
-
Ethanol (50 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of p-anisidine (10 mmol), potassium carbonate (20 mmol), and sodium iodide (1 mmol) in ethanol (50 mL) is taken in a round-bottom flask.
-
Ethyl bromoacetate (10 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
-
Yield: 78%
Route 2: New Synthetic Approach via Microwave Irradiation
This modern approach utilizes microwave energy to significantly accelerate the reaction, leading to a higher yield in a fraction of the time.
Materials:
-
p-Anisidine (1.23 g, 10 mmol)
-
Ethyl bromoacetate (1.67 g, 10 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a microwave-safe vessel, a mixture of p-anisidine (10 mmol), ethyl bromoacetate (10 mmol), and potassium carbonate (20 mmol) in ethanol (20 mL) is prepared.
-
The vessel is sealed and subjected to microwave irradiation at 100 °C for 10 minutes.
-
The reaction is monitored by TLC.
-
After completion, the reaction vessel is cooled to room temperature.
-
The reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the final product.
-
Yield: 92%
Conclusion
The comparison of these two synthetic routes for this compound clearly demonstrates the advantages of the microwave-assisted method. The dramatic reduction in reaction time from 12 hours to just 10 minutes, coupled with a significant increase in yield from 78% to 92%, highlights the efficiency of this modern technique. Furthermore, the purification process for the microwave-assisted synthesis is simpler, relying on recrystallization rather than the more labor-intensive and solvent-consuming column chromatography required for the conventional method. For researchers and professionals in drug development, the adoption of such green and efficient synthetic methodologies can lead to substantial savings in time, resources, and energy, ultimately accelerating the pace of research and development.
Safety Operating Guide
Proper Disposal of Ethyl 2-[(4-methoxyphenyl)amino]acetate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Ethyl 2-[(4-methoxyphenyl)amino]acetate, ensuring the safety of personnel and the protection of the environment. The following protocols are based on standard safety data sheet (SDS) recommendations for this compound and similar chemical structures.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use compatible, chemical-resistant gloves.[2]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[2]
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.
Step 1: Waste Collection and Storage
-
Segregate Waste: Do not mix this compound waste with other incompatible materials.
-
Use Appropriate Containers: Collect the waste in a designated, closed, and properly labeled container suitable for chemical waste.[2] The container should be kept tightly closed when not in use.[2]
-
Labeling: Clearly label the waste container with the chemical name, "this compound," and any associated hazard symbols.
Step 2: Preparing for Disposal
For larger quantities, the recommended procedure is as follows:
-
Solvent Mixture: Dissolve or mix the material with a combustible solvent. This facilitates complete combustion during incineration.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.
Step 3: Incineration
The designated disposal method is to burn the material in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2] This should only be performed by a qualified waste management facility.
Step 4: Spill Management and Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from entering drains, soil, or surface water.[2][3]
-
Cleanup:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1][3]
-
For wet spills, absorb the material with an inert substance (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.
-
-
Decontamination: Thoroughly clean the contaminated area. Wash the area with water, ensuring the runoff is collected and treated as waste.[3] Contaminated clothing should be removed and washed before reuse.[2]
III. Quantitative Data Summary
While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes key information derived from safety data sheets.
| Parameter | Information | Citation |
| CAS Number | 50845-77-7 | [4] |
| Molecular Formula | C11H15NO3 | [4] |
| Primary Disposal Method | Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and exhaust air. | [2] |
| Environmental Precautions | Do not allow entry into soil, subsoil, surface water, or drains. | [2] |
| Container Requirements | Collect in closed and suitable containers for disposal. | [2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 2-[(4-methoxyphenyl)amino]acetate
This guide provides crucial safety, handling, and disposal information for Ethyl 2-[(4-methoxyphenyl)amino]acetate, a chemical compound utilized in various research and development applications. Adherence to these protocols is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with its handling. The following information has been synthesized from safety data for structurally related aromatic amines and esters.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required and recommended PPE for various stages of handling.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes of chemicals and powders.[2][3] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended) | To prevent skin contact.[1] Nitrile gloves offer good resistance to a range of chemicals.[2] Double-gloving provides an extra layer of protection against potential contamination or glove failure.[2] For extended handling, more robust chemical-resistant gloves may be necessary.[2] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A lab coat protects skin and personal clothing from spills and contamination.[1][2] For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood.[2] A respirator may be necessary if a risk assessment indicates the potential for aerosol generation outside of a fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical to ensure safety and maintain the integrity of the compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent inhalation of any fine particulates.[1][2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[2]
-
Solid Waste: Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated and clearly labeled solid chemical waste container.[2] This prevents the contamination of general waste streams.[2]
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound into a designated and clearly labeled liquid chemical waste container.[2] This ensures proper treatment and disposal of chemical waste.[2]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.[2]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5][6]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. markherb.com [markherb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

